molecular formula C7H7NO3 B098498 3-Methoxypyridine-2-carboxylic acid CAS No. 16478-52-7

3-Methoxypyridine-2-carboxylic acid

Cat. No.: B098498
CAS No.: 16478-52-7
M. Wt: 153.14 g/mol
InChI Key: RJXVAGCQRMBMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVAGCQRMBMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00527984
Record name 3-Methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16478-52-7
Record name 3-Methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical properties of 3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic acid. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key physicochemical data, offers insights into its spectroscopic characteristics, and presents a plausible synthetic approach based on established chemical principles.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₇NO₃.[1] Its structure consists of a pyridine ring with a methoxy group at the 3-position and a carboxylic acid group at the 2-position. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen, along with the methoxy substituent, governs its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1][2]
CAS Number 16478-52-7[1]
Appearance Off-white to gray solid[3]
Melting Point 159-160 °C (decomposition)[4]
Boiling Point 314.7 ± 22.0 °C (Predicted)[4]
Density 1.284 ± 0.06 g/cm³ (Predicted)[4]
pKa 1.05 ± 0.50 (Predicted)[4]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and data from analogous compounds, the expected spectroscopic features can be predicted. A certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the assigned structure.[3]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons on the pyridine ring (chemical shifts likely between 7.0 and 8.5 ppm). A singlet for the methoxy group protons (around 3.9-4.1 ppm). A broad singlet for the carboxylic acid proton (downfield, >10 ppm).
¹³C NMR Signals for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid (around 165-175 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (around 55-60 ppm).
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹). A strong C=O stretching band for the carbonyl group (1700-1750 cm⁻¹). C-O stretching bands for the methoxy and carboxylic acid groups (1200-1300 cm⁻¹). Aromatic C-H and C=C/C=N stretching bands.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 153. Fragmentation may involve the loss of a methoxy group (M-31), a carboxyl group (M-45), or other characteristic fragments.[7]

Experimental Protocols

Synthesis of this compound

Below is a hypothetical experimental workflow for a multi-step synthesis, which is a common approach for preparing such substituted pyridines.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Deamination cluster_4 Step 5: Hydrolysis start 2-Chloro-3-methoxypyridine step1_reagents H₂SO₄, HNO₃ start->step1_reagents React with step1_product 2-Chloro-3-methoxy-4-nitropyridine step1_reagents->step1_product to yield step2_reagents NaCN, DMSO step1_product->step2_reagents React with step2_product 3-Methoxy-4-nitro-2-pyridinecarbonitrile step2_reagents->step2_product to yield step3_reagents H₂, Pd/C step2_product->step3_reagents React with step3_product 4-Amino-3-methoxy-2-pyridinecarbonitrile step3_reagents->step3_product to yield step4_reagents NaNO₂, H₂SO₄ step3_product->step4_reagents React with step4_product 3-Methoxy-2-pyridinecarbonitrile step4_reagents->step4_product to yield step5_reagents aq. HCl, heat step4_product->step5_reagents React with final_product This compound step5_reagents->final_product to yield

Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of this compound in cellular signaling pathways. However, the broader class of methoxypyridine derivatives has attracted interest in medicinal chemistry. For instance, certain sulfonamide methoxypyridine derivatives have been investigated as potential dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer.[8] Furthermore, various derivatives of picolinic acid, the parent compound, are known to exhibit a range of biological activities, including antimicrobial and metal-chelating properties.[9]

Given the structural similarity to these bioactive molecules, this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological targets and mechanisms of action.

G compound 3-Methoxypyridine- 2-carboxylic Acid screening Biological Screening Assays (e.g., enzyme inhibition, cell viability) compound->screening hit_id Identification of 'Hits' (Active Compounds) screening->hit_id target_id Target Identification & Validation hit_id->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis downstream Downstream Effectors pathway_analysis->downstream upstream Upstream Regulators pathway_analysis->upstream

Logical workflow for investigating the biological activity of the title compound.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a pyridine derivative with potential applications in chemical synthesis and drug discovery. While a complete experimental dataset for all its chemical properties is not yet available in the public domain, this guide provides a thorough summary of the existing information and predictive data. Further experimental investigation is required to fully characterize this compound, including its spectroscopic properties, solubility, and biological activity. The provided hypothetical synthetic workflow and logical framework for biological evaluation can serve as a foundation for future research endeavors.

References

In-Depth Technical Guide: 3-Methoxypyridine-2-carboxylic Acid (CAS 16478-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypyridine-2-carboxylic acid (CAS Number: 16478-52-7), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in the development of novel therapeutics.

Core Compound Properties

This compound, also known as 3-Methoxypicolinic acid, is a substituted pyridine derivative. The presence of both a carboxylic acid and a methoxy group on the pyridine ring imparts unique electronic and steric properties, making it an attractive starting material for the synthesis of complex molecules.

PropertyValueReference
CAS Number 16478-52-7[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Methoxypicolinic acid, 3-METHOXY-2-PYRIDINECARBOXYLIC ACID[1]
Melting Point 159-160 °C (decomposes)
Boiling Point 314.7±22.0 °C (Predicted)
Density 1.284±0.06 g/cm³ (Predicted)
pKa 1.05±0.50 (Predicted)
Appearance Off-white to grey solid
SMILES COC1=C(N=CC=C1)C(=O)O[1]

Synthesis and Purification

Hypothetical Synthesis Workflow:

G Start 2-Cyano-3-methoxypyridine Hydrolysis Acid Hydrolysis (e.g., H₂SO₄, heat) Start->Hydrolysis Neutralization Neutralization (e.g., Na₂CO₃) Hydrolysis->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification End This compound Purification->End

Caption: Hypothetical synthesis workflow for this compound.

Purification: Purification of the crude product would typically involve recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the final pure compound.[2]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

1. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of pyridine carboxylic acids.[3] A C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is typically used.[3] Detection is commonly performed using a UV detector.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. While a specific spectrum for the title compound was not found, the spectrum for the related compound 3-methoxypyridine is available and can provide an indication of the expected chemical shifts for the pyridine ring protons and the methoxy group.[4]

3. Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methoxy and carboxylic acid functional groups of this compound provide valuable handles for chemical modification, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity.

Potential as a Building Block for Kinase Inhibitors: A recent study on the design and synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors highlights the potential of the methoxypyridine scaffold in targeting protein kinases.[5][6][7] The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that is often dysregulated in cancer.[5][6][7] The methoxypyridine core can serve as a key pharmacophore, with the methoxy group potentially interacting with specific residues in the kinase active site. The carboxylic acid functionality of the title compound provides a convenient point for amide bond formation, enabling the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

G cluster_0 Drug Discovery Process cluster_1 Potential Signaling Pathway BuildingBlock 3-Methoxypyridine- 2-carboxylic acid Derivatization Chemical Synthesis (Amide Coupling, etc.) BuildingBlock->Derivatization Library Library of Methoxypyridine Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead PI3K PI3K Lead->PI3K Inhibition AKT AKT PI3K->AKT phosphorylates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Role in drug discovery and a relevant signaling pathway.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Conclusion

This compound is a valuable heterocyclic building block with considerable potential for application in drug discovery and medicinal chemistry. Its functional groups offer versatile handles for the synthesis of diverse molecular libraries. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly available literature, its structural similarity to other pyridine carboxylic acids provides a basis for developing such procedures. The growing interest in methoxypyridine derivatives as kinase inhibitors suggests that this compound will continue to be a compound of interest for researchers in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to 3-Methoxypyridine-2-carboxylic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methoxypyridine-2-carboxylic acid, a significant heterocyclic compound with applications in pharmaceutical and agricultural research. The document details its chemical identity, including a comprehensive list of synonyms and identifiers, alongside available experimental protocols and insights into its potential biological relevance.

Chemical Identity and Synonyms

This compound is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a methoxy group at the 3-position.[1] This compound is also widely known by its synonym, 3-Methoxypicolinic acid.[2] A comprehensive list of its synonyms and chemical identifiers is provided in the table below to facilitate cross-referencing across chemical databases and literature.

Identifier Type Value
IUPAC Name This compound[1]
Synonyms 3-Methoxypicolinic acid[2], 3-methoxy-2-pyridinecarboxylic acid, 2-Carboxy-3-methoxypyridine
CAS Number 16478-52-7[1]
PubChem CID 13209540[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
InChI Key RJXVAGCQRMBMCI-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property Value
Melting Point 159-160 °C (decomposition)[2]
Boiling Point (Predicted) 314.7 ± 22.0 °C[2]
Density (Predicted) 1.284 ± 0.06 g/cm³[2]
pKa (Predicted) 1.05 ± 0.50[2]
Physical Form Off-white to grey solid[2]
Storage Temperature Inert atmosphere, Room Temperature[2]

Experimental Protocols

General Synthesis of Pyridine-2-carboxylic Acids via Nitrile Hydrolysis

This procedure outlines a general method for the synthesis of a pyridine-2-carboxylic acid from its corresponding 2-cyano-pyridine precursor. Note: This is a generalized protocol and may require optimization for this compound.

Materials:

  • 2-Cyano-3-methoxypyridine

  • Sulfuric acid (90%)

  • Sodium sulfite

  • Sodium carbonate

  • Chloroform

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure: [3]

  • Dissolve the starting material, 2-cyano-3-methoxypyridine, in 90% sulfuric acid.

  • Heat the resulting solution with stirring at 120°C for approximately 2 hours.

  • Cool the reaction mixture to room temperature (20-25°C).

  • Slowly add a solution of sodium sulfite in water.

  • Continue stirring at room temperature for 1.5 hours, then warm the mixture to 75-85°C for another 1.5 hours.

  • After cooling, adjust the pH of the reaction solution to approximately 3 with sodium carbonate.

  • Extract the product with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude solid product.

  • Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to yield the final product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A general reversed-phase HPLC method can be employed for the analysis of pyridine carboxylic acids.[4][5]

  • Column: C18 reversed-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm I.D., 5 µm)[5]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2)[5]

  • Detection: UV detection at an appropriate wavelength (e.g., 239 nm)[5]

  • Internal Standard: Phenacetin can be used as an internal standard.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR. While specific data for this compound is not provided in the search results, the expected shifts can be predicted based on the analysis of similar structures like 2-chloro-6-methoxypyridine-4-carboxylic acid.[6] For ¹H NMR, signals corresponding to the pyridine ring protons and the methoxy group protons would be expected. In ¹³C NMR, resonances for the carboxylic acid carbon, the pyridine ring carbons, and the methoxy carbon would be observed.

Biological Significance and Potential Pathways

While direct involvement of this compound in specific signaling pathways is not yet detailed in the literature, its structural similarity to picolinic acid suggests potential biological relevance. Picolinic acid and its derivatives are known to possess a range of biological activities.[7]

A related compound, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, has been shown to exhibit antimicrobial properties and acts as a precursor in the synthesis of fungicides.[7][8] It is also an inhibitor of the bc1 complex, a key protein in the mitochondrial electron transport chain involved in ATP synthesis.[8] This suggests that methoxypyridine carboxylic acids could potentially interfere with cellular respiration.

The diagram below illustrates a conceptual workflow for the synthesis and analysis of pyridine carboxylic acid derivatives, highlighting the key stages from synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product HPLC HPLC Pure Product->HPLC Structure Confirmation Structure Confirmation HPLC->Structure Confirmation NMR NMR NMR->Structure Confirmation MS MS MS->Structure Confirmation In vitro assays In vitro assays Structure Confirmation->In vitro assays Mechanism of Action Studies Mechanism of Action Studies In vitro assays->Mechanism of Action Studies Cell-based assays Cell-based assays Cell-based assays->Mechanism of Action Studies Activity Confirmation Activity Confirmation Mechanism of Action Studies->Activity Confirmation

Caption: General workflow from synthesis to biological evaluation.

The following diagram illustrates a potential logical relationship where a pyridine carboxylic acid derivative might act as an inhibitor in a generic signaling pathway, a concept relevant to drug development professionals.

G cluster_pathway Generic Signaling Pathway Receptor Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response 3-Methoxypyridine-2-carboxylic_acid 3-Methoxypyridine- 2-carboxylic acid 3-Methoxypyridine-2-carboxylic_acid->Kinase 1 Inhibition

Caption: Inhibition of a signaling pathway by a pyridine derivative.

Conclusion

This compound and its analogs are valuable building blocks in the development of new pharmaceuticals and agrochemicals. While specific, detailed experimental protocols for this particular compound are not widespread, this guide provides a solid foundation based on available data for related structures. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic and commercial potential.

References

An In-depth Technical Guide to the Physical Characteristics of 3-Methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypicolinic acid, also known as 3-methoxy-2-pyridinecarboxylic acid, is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its chemical structure, featuring a carboxylic acid and a methoxy group on a pyridine ring, imparts specific physicochemical properties that are critical for its behavior in biological systems and for its formulation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physical characteristics of 3-Methoxypicolinic acid, detailed experimental protocols for their determination, and an exploration of the biological context of its parent compound, picolinic acid.

Core Physical and Chemical Properties

A summary of the key identifying and physicochemical properties of 3-Methoxypicolinic acid is presented below. It is important to note that while some properties have been experimentally determined and reported in commercial or literature sources, others, such as the pKa, are currently based on predictive models.

Table 1: General and Physicochemical Properties of 3-Methoxypicolinic Acid

PropertyValueSource(s)
IUPAC Name 3-Methoxypyridine-2-carboxylic acidN/A
Synonyms 3-Methoxypicolinic acidN/A
CAS Number 16478-52-7[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥97%[1]
Predicted pKa 1.05 ± 0.50N/A

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physical characteristics of 3-Methoxypicolinic acid. These are generalized protocols standardly used for solid organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry 3-Methoxypicolinic acid is packed into a capillary tube to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[4][6] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of 3-Methoxypicolinic acid in various solvents is essential for its handling, formulation, and for predicting its absorption and distribution in biological systems.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.[7][8]

  • Sample Preparation: A precisely weighed amount of 3-Methoxypicolinic acid (e.g., 10 mg) is placed into a series of vials.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

  • Equilibration: The vials are agitated (e.g., by vortexing or shaking) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification: The samples are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is typically expressed in mg/mL or mol/L.[9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, membrane permeability, and receptor binding.[10]

Protocol:

  • Solution Preparation: A standard solution of 3-Methoxypicolinic acid of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[11][12]

  • Titration Setup: A calibrated pH meter is immersed in the acidic solution, which is stirred continuously. The titrant (NaOH solution) is added in small, precise increments from a burette.[11]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration. The data of pH versus the volume of titrant added is plotted.

  • pKa Determination: The equivalence point of the titration is determined from the steepest point of the titration curve. The volume of titrant at the half-equivalence point is then located on the x-axis. The pH at this half-equivalence point is equal to the pKa of the acidic proton. This is known as the half-volume method.[10][13]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the identity of 3-Methoxypicolinic acid.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of 3-Methoxypicolinic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14][15]

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[16]

  • Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ¹H signals provides the relative ratio of protons, and the coupling patterns (multiplicity) give information about neighboring protons. The chemical shifts in the ¹³C spectrum indicate the different carbon environments.[17]

Protocol for Solid Sample (Thin Film or KBr Pellet):

  • Sample Preparation (Thin Film): A small amount of 3-Methoxypicolinic acid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid.[18][19][20]

  • Sample Preparation (KBr Pellet): A small amount of the sample is ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The positions of the absorption bands (in cm⁻¹) correspond to the vibrational frequencies of the functional groups present in the molecule.[21]

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.[22][23]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺·). This high-energy process often leads to the fragmentation of the molecular ion into smaller, charged fragments.[24]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[25]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides structural information.[24][26]

Biological Context and Signaling Pathways

While specific signaling pathways involving 3-Methoxypicolinic acid are not well-documented, the biological activities of its parent compound, picolinic acid, have been studied. Picolinic acid is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway.[27] It has been shown to possess neuroprotective, immunological, and anti-proliferative effects.[1][27]

One of the key immunological roles of picolinic acid is its function as a co-stimulator in the activation of macrophages, particularly in conjunction with interferon-gamma (IFN-γ).[28] This activation is a critical component of the cell-mediated immune response. Furthermore, picolinic acid has been found to suppress the proliferation and metabolic activity of CD4+ T cells, suggesting a role in immune modulation.[29]

The biosynthesis of picolinic acid itself is part of a larger metabolic network, the Kynurenine Pathway, which is gaining increasing attention in drug development for its role in various diseases.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Aminocarboxymuconate_semialdehyde α-Amino-β-carboxymuconate-ε-semialdehyde Kynurenine->Aminocarboxymuconate_semialdehyde Kynureninase Picolinic_Acid Picolinic Acid Aminocarboxymuconate_semialdehyde->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid Aminocarboxymuconate_semialdehyde->Quinolinic_Acid Non-enzymatic NAD NAD+ Quinolinic_Acid->NAD

Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

The following diagram illustrates a simplified workflow for investigating the immunomodulatory effects of a picolinic acid derivative like 3-Methoxypicolinic acid on T-cell activation.

T_Cell_Activation_Workflow cluster_0 Cell Culture cluster_1 Analysis isolate_pbmcs Isolate PBMCs culture_t_cells Culture CD4+ T-cells isolate_pbmcs->culture_t_cells stimulate_t_cells Stimulate with anti-CD3/CD28 culture_t_cells->stimulate_t_cells treat_with_compound Treat with 3-Methoxypicolinic Acid stimulate_t_cells->treat_with_compound proliferation_assay Proliferation Assay (e.g., CFSE) treat_with_compound->proliferation_assay cytokine_analysis Cytokine Analysis (e.g., ELISA) treat_with_compound->cytokine_analysis metabolic_assay Metabolic Activity Assay (e.g., MTT) treat_with_compound->metabolic_assay

References

Spectroscopic Profile of 3-Methoxypyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methoxypyridine-2-carboxylic acid (CAS No: 16478-52-7, Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and typical spectroscopic values based on the analysis of its structural features. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

Predicted and Typical Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established principles of spectroscopy and by comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons on Pyridine RingPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.2 - 7.4ddJ = 7.5, 4.5
H-58.1 - 8.3ddJ = 7.5, 1.5
H-68.4 - 8.6ddJ = 4.5, 1.5
Other Protons
-OCH₃3.9 - 4.1s-
-COOH10.0 - 13.0br s-

dd = doublet of doublets, s = singlet, br s = broad singlet Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C-COOH)165 - 170
C-3 (C-OCH₃)155 - 160
C-4120 - 125
C-5135 - 140
C-6145 - 150
-OCH₃55 - 60
-COOH165 - 170

Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Table 3: Typical IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500-3300BroadHydrogen-bonded hydroxyl stretch
C-H (Aromatic)3000-3100MediumAromatic C-H stretch
C-H (Methoxy)2850-2960MediumAliphatic C-H stretch
C=O (Carboxylic Acid)1700-1725StrongCarbonyl stretch (dimer)
C=C, C=N (Aromatic Ring)1400-1600Medium-StrongAromatic ring skeletal vibrations
C-O (Methoxy/Carboxylic Acid)1200-1300StrongC-O stretch
O-H Bend900-950Broad, MediumOut-of-plane O-H bend

Table 4: Expected Mass Spectrometry (MS) Fragmentation

m/zIonDescription
153[M]⁺Molecular Ion
136[M-OH]⁺Loss of hydroxyl radical
125[M-CO]⁺ or [M-C₂H₄]⁺Loss of carbon monoxide or ethylene
108[M-COOH]⁺Loss of carboxyl group
94[M-CO-OCH₃]⁺Subsequent loss of methoxy radical
78[C₅H₄N]⁺Pyridine ring fragment

m/z = mass-to-charge ratio

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is generally good for carboxylic acids).

    • Mix the sample thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spatula

  • Solvents for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Sample Preparation (using ATR):

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a volatile solvent like isopropanol or acetone.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Use the pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over a standard range, typically 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Materials and Equipment:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample vials

  • Solvents (e.g., methanol, acetonitrile, water) of high purity (LC-MS grade).

  • Syringe pump or direct infusion system.

Procedure:

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve optimal ionization and signal intensity.

    • Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500). Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce structural information. If available, tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain more detailed structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Final Elucidation Sample Solid Organic Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Solid Analysis Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI or EI) Dissolution->MS (for ESI) IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR Solid_Sample->MS (for solid probe EI) NMR_Processing Fourier Transform, Phasing, Calibration NMR->NMR_Processing IR_Processing Background Subtraction, Peak Picking IR->IR_Processing MS_Processing Mass Calibration, Spectrum Interpretation MS->MS_Processing Structure_Elucidation Structure Elucidation & Verification NMR_Processing->Structure_Elucidation IR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of an organic compound.

Solubility of 3-Methoxypyridine-2-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxypyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and physicochemical properties. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is provided, empowering researchers to generate precise data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery, formulation development, and chemical process design where this compound is a key component.

Introduction

This compound is a heterocyclic organic compound with applications in pharmaceutical and agrochemical research. Its solubility in various organic solvents is a critical parameter that influences its reactivity, bioavailability, and the ease with which it can be purified and formulated. Understanding the solubility profile of this compound is therefore essential for its effective application in research and development.

This guide will explore the structural features of this compound that govern its solubility and provide a qualitative prediction of its behavior in different classes of organic solvents. A detailed experimental protocol for the widely used shake-flask method for solubility determination is also presented.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into its potential interactions with various solvents.

PropertyValueSource
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 16478-52-7[1][2]
Purity 95%

Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound features both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.

The presence of a carboxylic acid group and a nitrogen atom in the pyridine ring imparts polarity and the capacity for hydrogen bonding. The methoxy group also contributes to its polarity. Conversely, the pyridine ring itself has some aromatic, non-polar character.

Based on these structural features, a qualitative prediction of the solubility of this compound in different classes of organic solvents is presented in Table 2.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe carboxylic acid group can readily form hydrogen bonds with protic solvents. The polar nature of the pyridine ring and methoxy group also contributes to favorable interactions.
Polar Aprotic Dimethyl sulfoxide (DMSO), Acetone, AcetonitrileModerate to HighThe polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of the molecule. The absence of acidic protons in the solvent may slightly reduce solubility compared to protic solvents.
Non-polar Hexane, TolueneLowThe significant polarity of this compound makes it unlikely to dissolve in non-polar solvents where only weak van der Waals forces would be at play.

Studies on the closely related compound, picolinic acid (pyridine-2-carboxylic acid), show it is moderately soluble in water and soluble in alcohols and ethers, which supports the predictions for this compound.[3][4] The solubility of picolinic acid is also noted to be influenced by temperature and pH.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a detailed procedure for applying this method to this compound.

4.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

  • Data Reporting:

    • Calculate the solubility as the concentration of the undiluted saturated solution, typically expressed in mg/mL or mol/L.

    • Report the solubility value along with the specific solvent and the temperature at which the measurement was performed.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end start Start add_excess Add excess solid to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (e.g., 24-48 hours) seal_vials->agitate settle Allow excess solid to settle agitate->settle centrifuge Centrifuge settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

Biological activity of 3-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3-Methoxypyridine-2-carboxylic Acid

Executive Summary: this compound, also known as 3-methoxypicolinic acid, is a pyridine carboxylic acid derivative. While the biological activity of this specific compound is not extensively documented in publicly available research, the broader class of pyridine carboxylic acids and their derivatives are recognized for significant roles in drug discovery and biological processes.[1] This guide synthesizes the available information on this compound and explores the well-documented biological activities of its structural analogs and derivatives, including their potential anticancer and antimicrobial properties. Detailed experimental protocols for evaluating such activities are provided, alongside graphical representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an organic compound belonging to the family of pyridine carboxylic acids, which includes essential vitamers like nicotinic acid (Vitamin B3).[2][3] Its structure features a pyridine ring substituted with a methoxy group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups provides a scaffold for potential interactions with biological targets, making its derivatives a subject of interest in medicinal chemistry.[1]

Chemical Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 16478-52-7[2]

  • Molecular Formula: C₇H₇NO₃[2]

  • Molecular Weight: 153.14 g/mol [2]

  • SMILES: COC1=C(N=CC=C1)C(=O)O[2]

  • InChIKey: RJXVAGCQRMBMCI-UHFFFAOYSA-N[2]

The pyridine scaffold is a common motif in many biologically active molecules due to its ability to engage with enzymes and receptors.[4] The presence of both a carboxylic acid and a methoxy group suggests potential for hydrogen bonding and influencing solubility, key properties in drug design.[4]

Biological Activities of Derivatives and Related Compounds

Direct studies on the biological effects of this compound are limited. However, extensive research into its derivatives reveals significant potential in several therapeutic areas.

Anticancer and Cytotoxic Activity of Derivatives

Numerous studies have demonstrated the potent antiproliferative effects of various methoxypyridine derivatives against a range of human cancer cell lines. These compounds often serve as scaffolds for the development of novel anticancer agents.

For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles showed promising, broad-spectrum cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with some compounds exhibiting high selectivity for cancer cells over normal human fibroblast cells.[5] Similarly, novel copper(II) coordination compounds involving methoxyphenyl-thiosemicarbazones have shown potent activity, in some cases exceeding that of doxorubicin and cisplatin.[6] Other research has identified 3-cyano-2-substituted pyridines that induce apoptosis in breast cancer cells (MCF-7) with high efficacy.[7] A summary of the cytotoxic activities for selected derivatives is presented in Table 1.

Table 1: Summary of In Vitro Cytotoxic Activity of Selected Methoxypyridine Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Liver (HepG2) 2.34 [5]
Prostate (DU145) 1.87 [5]
Breast (MDA-MB-231) 1.98 [5]
4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Liver (HepG2) 1.05 [5]
Prostate (DU145) 1.35 [5]
Breast (MDA-MB-231) 1.24 [5]
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Varies 0.1 - 0.2 [6]

| 2-(Benzoyloxy)-N'-(3,4-dimethoxybenzylidene)-3-cyanopyridine-6-carbohydrazide | Breast (MCF-7) | 2.0 |[7] |

Antimicrobial Activity of Derivatives

Derivatives of pyridine carboxylic acids have also been investigated for their antimicrobial properties. A structurally related compound, 3-hydroxy-4-methoxypyridine-2-carboxylic acid, has demonstrated antimicrobial activity and serves as a precursor in the synthesis of fungicides for crop protection.[4]

Studies on synthetic analogs of 3-alkylpyridine marine alkaloids have shown significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[8] Furthermore, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid displayed potent activity against MRSA and Mycobacterium tuberculosis, with some compounds being four times more active than the standard drug ampicillin.[9] A summary of the antimicrobial activities for selected related compounds is presented in Table 2.

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Related Compounds

Compound Class Microbial Strain MIC (µM) Reference
3-Alkylpyridine Alkaloid Analog S. aureus (MRSA) ~5 (Converted from 2 µg/mL) [8]
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide S. aureus (MRSA, 3 strains) 12 [9]
N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide S. aureus (MRSA, 3 strains) 12 [9]
M. tuberculosis H37Ra 23 [9]

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis H37Ra | 24 |[9] |

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a key feature in numerous enzyme inhibitors.[1] A notable example involves sulfonamide methoxypyridine derivatives, which have been designed and synthesized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] The ability of methoxypyridine derivatives to dually inhibit PI3K and mTOR highlights a potential mechanism of action for their anticancer effects.[10]

PI3K_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Proliferation & Survival mTORC1->Growth Promotes GF Growth Factor GF->RTK Inhibitor Sulfonamide Methoxypyridine Derivatives Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The medium in the plates is replaced with medium containing various concentrations of the compound. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: The formazan product is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture Cancer Cell Line Seed 2. Seed Cells into 96-Well Plate Culture->Seed Treat 3. Add Serial Dilutions of Compound Seed->Treat Incubate 4. Incubate for 48-72 Hours Treat->Incubate Add_MTT 5. Add MTT/MTS Reagent Incubate->Add_MTT Read 6. Read Absorbance on Plate Reader Add_MTT->Read Calculate 7. Calculate % Viability & Determine IC₅₀ Read->Calculate MIC_Workflow start Start prep Inoculum Prep Prepare standardized bacterial suspension start->prep dilute Compound Dilution Perform 2-fold serial dilutions in 96-well plate prep->dilute inoculate Inoculation Add bacterial suspension to all wells dilute->inoculate incubate Incubation Incubate plate at 37°C for 24h inoculate->incubate read Read Results Visually inspect for turbidity incubate->read end Determine MIC read->end

References

In-depth Technical Guide: 3-Methoxypyridine-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyridine-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The pyridine core, substituted with a methoxy and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reported biological activities of this compound class, with a focus on their potential as therapeutic agents. While comprehensive structure-activity relationship (SAR) studies for a broad range of derivatives are not extensively documented in publicly available literature, this guide consolidates the existing information on their synthesis and biological evaluation, including antifungal, anticancer, and enzyme-inhibitory activities. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this area.

Introduction

Pyridine-based scaffolds are privileged structures in medicinal chemistry, found in numerous approved drugs. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its ability to interact with various biological targets. This compound, a substituted picolinic acid, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The methoxy group can influence lipophilicity and metabolic stability, while the carboxylic acid moiety provides a handle for the formation of esters, amides, and other functional groups, enabling the exploration of diverse chemical space.

This guide will delve into the synthetic methodologies for preparing this compound and its key derivatives, summarize their known biological activities with available quantitative data, and provide detailed experimental protocols. Furthermore, it will explore the signaling pathways associated with the observed biological effects and present logical workflows for the discovery and development of novel drug candidates based on this scaffold.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives, such as esters and amides, typically involves standard organic chemistry transformations.

Synthesis of this compound
Synthesis of Ester Derivatives

Esterification of the carboxylic acid group is a straightforward method to modify the properties of the parent compound.

Experimental Protocol: Synthesis of this compound Methyl Ester

  • Materials: this compound, Methanol (MeOH), Sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend this compound in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid to the cooled suspension.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).

    • Concentrate the organic extract under reduced pressure to yield the crude product.

    • Purify the crude product by a suitable method, such as column chromatography, to obtain the pure methyl ester.

Synthesis of Amide Derivatives

Amide bond formation is a key reaction in medicinal chemistry to introduce diverse substituents and modulate biological activity.

Experimental Protocol: General Procedure for Amide Synthesis

  • Materials: this compound, a primary or secondary amine, a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC, or HBTU), a base (e.g., Diisopropylethylamine - DIPEA), and a suitable solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the coupling agent and the base to the solution.

    • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Derivatives of pyridine carboxylic acids have been reported to exhibit a range of biological activities, suggesting the therapeutic potential of the this compound scaffold.

Antifungal Activity

Several studies have highlighted the antifungal potential of pyridine carboxylic acid derivatives. The specific antifungal activity and quantitative data for this compound derivatives are not extensively detailed in the available literature. However, a general protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.

Experimental Protocol: Broth Microdilution MIC Assay for Antifungal Susceptibility Testing [1][2][3][4]

  • Materials: Fungal isolate, appropriate broth medium (e.g., RPMI-1640), test compound, control antifungal drug, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

    • Compound Dilution: Perform serial twofold dilutions of the test compound and control drug in the microtiter plates.

    • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

    • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density using a spectrophotometer.

Anticancer Activity and Enzyme Inhibition

Recent research has focused on pyridine derivatives as inhibitors of key enzymes involved in cancer progression, such as PI3K/mTOR and Matrix Metalloproteinases (MMPs).

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5][6][7][8][9]

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P TSC TSC1/TSC2 AKT->TSC P (Inhibits) Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 P (Inhibits) Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

Matrix Metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis.[10][11][12][13][14]

Signaling Pathway Diagram: MMP-13 in Cancer Progression

MMP13_Pathway GrowthFactors Growth Factors (e.g., TGF-β) SignalingPathways Signaling Pathways (e.g., MAPK, AP-1) GrowthFactors->SignalingPathways MMP13_Gene MMP-13 Gene Transcription SignalingPathways->MMP13_Gene MMP13_Protein MMP-13 (pro-enzyme) MMP13_Gene->MMP13_Protein Translation Active_MMP13 Active MMP-13 MMP13_Protein->Active_MMP13 Activation ECM Extracellular Matrix (ECM) Active_MMP13->ECM Cleavage Degradation ECM Degradation ECM->Degradation Invasion Tumor Invasion & Metastasis Degradation->Invasion

Caption: Role of MMP-13 in cancer invasion.

Rab geranylgeranyl transferase (RGGT) is an enzyme responsible for the post-translational modification of Rab proteins, which are key regulators of vesicular transport. Inhibition of RGGT can disrupt cellular processes that are essential for cancer cell survival and proliferation.[15][16][17][18][19]

Signaling Pathway Diagram: Rab Prenylation Cycle

Rab_Prenylation Rab_GDP Rab-GDP (inactive, cytosolic) REP Rab Escort Protein (REP) Rab_GDP->REP Binding RGGT Rab Geranylgeranyl Transferase (RGGT) REP->RGGT Presents Rab Prenylated_Rab Prenylated Rab-GDP RGGT->Prenylated_Rab Geranylgeranylation GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->RGGT GDI GDI Prenylated_Rab->GDI Binding Membrane Membrane Targeting & Function GDI->Membrane Delivery

Caption: The Rab protein prenylation cycle.

Drug Discovery and Development Workflow

The development of new drugs based on the this compound scaffold would typically follow a structured workflow.

Experimental Workflow Diagram: Drug Discovery Process

Drug_Discovery_Workflow Start Scaffold Selection Synthesis Derivative Synthesis Start->Synthesis Screening Primary Screening Synthesis->Screening Screening->Synthesis Inactive Hit Hit Identification Screening->Hit SAR SAR Studies Hit->SAR Active Lead Lead Optimization SAR->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the diverse biological activities reported for related pyridine carboxylic acids, underscores the potential of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will pave the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective drugs for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methoxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. While the direct conversion of 2-cyano-3-methylpyridine to the target molecule presents significant synthetic challenges, particularly in the selective transformation of the methyl group to a methoxy group, a more practical and well-documented multi-step synthetic pathway is presented here. This route utilizes a more amenable starting material, 3-aminopyridine-2-carbonitrile, and proceeds through a series of robust and high-yielding reactions.

The proposed synthetic strategy involves three key transformations:

  • Diazotization of the amino group of 3-aminopyridine-2-carbonitrile to yield a hydroxyl group.

  • Methylation of the resulting 3-hydroxypyridine-2-carbonitrile to introduce the methoxy group.

  • Hydrolysis of the cyano group to the final carboxylic acid.

This document provides detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis 3-Aminopyridine-2-carbonitrile 3-Aminopyridine-2-carbonitrile 3-Hydroxypyridine-2-carbonitrile 3-Hydroxypyridine-2-carbonitrile 3-Aminopyridine-2-carbonitrile->3-Hydroxypyridine-2-carbonitrile NaNO2, H2SO4, H2O 3-Methoxypyridine-2-carbonitrile 3-Methoxypyridine-2-carbonitrile 3-Hydroxypyridine-2-carbonitrile->3-Methoxypyridine-2-carbonitrile CH3I, K2CO3, Acetone This compound This compound 3-Methoxypyridine-2-carbonitrile->this compound NaOH, H2O, then HCl

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypyridine-2-carbonitrile via Diazotization

This protocol describes the conversion of 3-aminopyridine-2-carbonitrile to 3-hydroxypyridine-2-carbonitrile through a diazotization reaction.

Materials:

  • 3-Aminopyridine-2-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve 3-aminopyridine-2-carbonitrile in a solution of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at the same temperature for 1-2 hours.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 3-hydroxypyridine-2-carbonitrile.

ParameterValueReference
Reaction Temperature0-10 °C[1][2]
Reaction Time1-2 hours[1]
Typical Yield70-80%[3]
Step 2: Synthesis of 3-Methoxypyridine-2-carbonitrile via Methylation

This protocol details the methylation of the hydroxyl group of 3-hydroxypyridine-2-carbonitrile using methyl iodide and potassium carbonate.

Materials:

  • 3-Hydroxypyridine-2-carbonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Deionized Water

  • Dichloromethane

Procedure:

  • To a solution of 3-hydroxypyridine-2-carbonitrile in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add methyl iodide to the mixture and reflux the reaction for 12-24 hours, monitoring the progress by TLC.[4]

  • After the reaction is complete, filter off the potassium carbonate and wash it with acetone.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-methoxypyridine-2-carbonitrile.

ParameterValueReference
Methylating AgentMethyl Iodide[4][5]
BasePotassium Carbonate[4][5]
SolventAcetone[4]
Reaction TemperatureReflux[4]
Reaction Time12-24 hours[4]
Typical Yield>90%[6]
Step 3: Synthesis of this compound via Hydrolysis

This protocol describes the final step of hydrolyzing the cyano group of 3-methoxypyridine-2-carbonitrile to the corresponding carboxylic acid.

Materials:

  • 3-Methoxypyridine-2-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 3-methoxypyridine-2-carbonitrile in an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

ParameterValueReference
ReagentSodium Hydroxide[7]
SolventWater[7]
Reaction TemperatureReflux[7]
Reaction Time4-8 hours[7]
Typical Yield85-95%N/A

Data Summary

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3-Aminopyridine-2-carbonitrileC₆H₅N₃119.12Solid
3-Hydroxypyridine-2-carbonitrileC₆H₄N₂O120.11Solid
3-Methoxypyridine-2-carbonitrileC₇H₆N₂O134.14Solid
This compoundC₇H₇NO₃153.14Solid

Concluding Remarks

The protocols outlined in these application notes provide a reliable and efficient pathway for the synthesis of this compound. By following these detailed procedures, researchers can obtain this key synthetic intermediate in good to excellent yields. The provided data and workflow diagram are intended to facilitate the planning and execution of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is incorporated into various pharmacologically active compounds. This document provides detailed protocols for the laboratory-scale synthesis of this compound from its corresponding nitrile precursor, 3-methoxypyridine-2-carbonitrile, via acidic and basic hydrolysis.

Physicochemical and Safety Data

A summary of key physicochemical properties for the starting material and the final product is presented below. Researchers should consult the Safety Data Sheet (SDS) for comprehensive safety information before handling these chemicals.

Property3-methoxypyridine-2-carbonitrileThis compound
Molecular Formula C₇H₆N₂OC₇H₇NO₃
Molecular Weight 134.14 g/mol 153.14 g/mol [1][2]
CAS Number 24059-89-0[3]16478-52-7[1][2]
Appearance SolidOff-white to grey solid[2]
Melting Point Not available159-160 °C (decomposition)[2]
Purity Typically ≥95%Typically ≥95%[4]
IUPAC Name 3-methoxypicolinonitrile[3]This compound[1]
Safety Hazards IrritantCauses skin, eye, and respiratory irritation[1]

Synthetic Workflow

The laboratory preparation of this compound is most commonly achieved through the hydrolysis of 3-methoxypyridine-2-carbonitrile. This transformation can be effectively carried out under either acidic or basic conditions. The general workflow is depicted below.

SynthesisWorkflow Start 3-methoxypyridine-2-carbonitrile Hydrolysis Hydrolysis (Acidic or Basic) Start->Hydrolysis Workup Reaction Work-up (Neutralization & Extraction) Hydrolysis->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, MP) Product->Characterization

Synthetic workflow for this compound.

Experimental Protocols

Two effective methods for the hydrolysis of 3-methoxypyridine-2-carbonitrile are detailed below.

Protocol 1: Acidic Hydrolysis

This protocol utilizes a strong acid to catalyze the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials and Reagents:

  • 3-methoxypyridine-2-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Carbonate (solid)

  • Chloroform or Dichloromethane

  • Anhydrous Sodium Sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxypyridine-2-carbonitrile (e.g., 2.00 g, 14.9 mmol) in 90% sulfuric acid (e.g., 15 mL).

  • Hydrolysis: Heat the reaction mixture to 120°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully and slowly add the acidic solution to a beaker containing crushed ice. Adjust the pH of the resulting solution to approximately 3 by the slow portion-wise addition of solid sodium carbonate while stirring. Be cautious as this will cause gas evolution (CO₂).

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with chloroform or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.[5]

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS). A typical yield for this type of reaction is in the range of 50-60%.[5]

Protocol 2: Basic Hydrolysis

This protocol employs a strong base for the saponification of the nitrile.

Materials and Reagents:

  • 3-methoxypyridine-2-carbonitrile

  • Sodium Hydroxide (pellets or solution)

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 3-methoxypyridine-2-carbonitrile (e.g., 5.0 g, 37.3 mmol) and a solution of sodium hydroxide (e.g., 30% aqueous solution, 25 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.[6] The reaction can be monitored by TLC.

  • Cooling and Acidification: After the hydrolysis is complete, cool the reaction mixture to room temperature in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid to the cooled solution to adjust the pH to approximately 2.5-3.[6] The product will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and then dry it under vacuum to obtain this compound. A typical yield for this method is often high, potentially in the range of 80-90%.[6]

  • Characterization: Confirm the identity and purity of the product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. Expected analytical data is provided below.

AnalysisExpected Results for this compound
¹H NMR Expected signals for the methoxy group protons (singlet), and three aromatic protons on the pyridine ring (doublets or doublet of doublets).
¹³C NMR Expected signals for the seven distinct carbon atoms, including the carboxylic acid carbon, the carbons of the pyridine ring, and the methoxy carbon.
Mass Spec. [M+H]⁺ = 154.05
Melting Point 159-160 °C (with decomposition)[2]

Concluding Remarks

The protocols described provide reliable methods for the laboratory synthesis of this compound. The choice between acidic and basic hydrolysis may depend on the availability of reagents, desired purity, and scale of the reaction. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for 3-Methoxypyridine-2-carboxylic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methoxypyridine-2-carboxylic acid as a versatile intermediate in pharmaceutical synthesis, with a focus on its application in the development of targeted cancer therapies. Detailed protocols for key transformations and data on the biological activity of downstream compounds are presented to facilitate its use in drug discovery and development.

Introduction

This compound is a substituted picolinic acid derivative that serves as a valuable building block in medicinal chemistry. Its structural features, including the pyridine ring, a carboxylic acid moiety, and a methoxy group, allow for diverse chemical modifications, making it an ideal starting material for the synthesis of complex pharmaceutical compounds. Notably, this intermediate is pivotal in the synthesis of potent enzyme inhibitors, such as those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.

Physicochemical Properties

PropertyValueReference
CAS Number 16478-52-7[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance Off-white to grey solid[2]
Melting Point 159-160 °C (decomposition)[2]
pKa 1.05 ± 0.50 (Predicted)[2]

Application in the Synthesis of PI3K/mTOR Dual Inhibitors

A significant application of this compound is in the synthesis of sulfonamide methoxypyridine derivatives that act as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3][4] These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a hallmark of many cancers, making PI3K and mTOR prime targets for therapeutic intervention.[7]

The general synthetic strategy involves the conversion of this compound to a key amine intermediate, 3-amino-2-methoxypyridine, which is then coupled with a substituted sulfonyl chloride to yield the final sulfonamide-based inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methoxypyridine via Curtius Rearrangement

This protocol describes a general procedure for the conversion of a carboxylic acid to an amine, which can be adapted for this compound.

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-methoxypyridine-2-carbonyl chloride.

  • Acyl Azide Formation:

    • Dissolve the crude acid chloride in a suitable solvent like acetone or THF.

    • Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture vigorously for 1-2 hours at 0 °C.

  • Curtius Rearrangement and Trapping of Isocyanate:

    • The acyl azide solution is carefully added to a refluxing solution of tert-butanol to effect the rearrangement to the isocyanate, which is subsequently trapped as the Boc-protected amine.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Deprotection of Boc-Amine:

    • Dissolve the crude Boc-protected amine in a suitable solvent such as DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-3 hours.

    • The reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-amino-2-methoxypyridine.

Protocol 2: Synthesis of Sulfonamide Methoxypyridine Derivatives

This protocol outlines the coupling of 3-amino-2-methoxypyridine with a sulfonyl chloride to form the final active pharmaceutical ingredient.

  • Reaction Setup:

    • Dissolve 3-amino-2-methoxypyridine (1.0 eq) in a suitable aprotic solvent, such as pyridine or DCM, under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • To the cooled solution, add the desired substituted sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction and Work-up:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure sulfonamide derivative.

Quantitative Data for a Representative PI3K/mTOR Inhibitor

The following table summarizes the biological activity of a representative sulfonamide methoxypyridine derivative synthesized using the above-described methodology.[8][9]

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
22c PI3Kα0.22MCF-7130
mTOR23HCT-11620

Data extracted from a study on novel sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[9]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, and survival.[5] The diagram below illustrates the key components and interactions within this pathway, highlighting the points of inhibition by the synthesized dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates TSC TSC1/TSC2 AKT->TSC Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibitor Sulfonamide Methoxypyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Synthetic Workflow for a PI3K/mTOR Dual Inhibitor

The following diagram outlines the key transformations from this compound to a final sulfonamide-based PI3K/mTOR dual inhibitor.

Synthesis_Workflow start 3-Methoxypyridine- 2-carboxylic acid acid_chloride Acid Chloride Formation start->acid_chloride acyl_azide Acyl Azide Formation acid_chloride->acyl_azide rearrangement Curtius Rearrangement acyl_azide->rearrangement deprotection Boc Deprotection rearrangement->deprotection amine_intermediate 3-Amino-2- methoxypyridine deprotection->amine_intermediate sulfonylation Sulfonamide Coupling amine_intermediate->sulfonylation final_product Sulfonamide Methoxypyridine PI3K/mTOR Inhibitor sulfonylation->final_product sulfonyl_chloride Substituted Sulfonyl Chloride sulfonyl_chloride->sulfonylation

Caption: Synthetic workflow from the intermediate to the final product.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. Its utility in constructing potent and selective PI3K/mTOR dual inhibitors highlights its importance in modern drug discovery, particularly in the field of oncology. The provided protocols and data serve as a practical guide for researchers and scientists working to develop novel therapeutics based on the methoxypyridine scaffold.

References

Application Notes: 3-Methoxypyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic acid, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine core substituted with a carboxylic acid and a methoxy group, provides key functional handles for synthetic elaboration. The pyridine ring is a well-established "privileged scaffold" in pharmacology, present in numerous approved drugs, while the carboxylic acid and methoxy groups offer sites for modification to modulate physicochemical properties and target interactions.[3] This document outlines the key applications, experimental protocols, and synthetic utility of this compound for researchers in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 16478-52-7[1]
Molecular Formula C₇H₇NO₃[1][4]
Molecular Weight 153.14 g/mol [1][4]
IUPAC Name This compound[1]
Synonyms 3-Methoxypicolinic acid[4]
Physical Form Solid (Off-white to grey)[5]
Melting Point 159-160 °C (decomposition)[5]
pKa (Predicted) 1.05 ± 0.50[5]
Boiling Point (Predicted) 314.7 ± 22.0 °C[5]

Application 1: Scaffold for Bioactive Compound Synthesis

The primary application of this compound is as a structural scaffold for the synthesis of more complex, biologically active molecules. The carboxylic acid group is a key functional handle, most commonly used for the formation of amide bonds by coupling with various primary or secondary amines. This reaction is fundamental in medicinal chemistry for linking molecular fragments and building libraries of compounds for structure-activity relationship (SAR) studies.

start 3-Methoxypyridine- 2-carboxylic acid process1 Amide Coupling (e.g., DCC, HATU) start->process1 process2 Esterification (e.g., Fischer) start->process2 process3 Further Derivatization start->process3 reagent1 Amine (R-NH2) reagent1->process1 reagent2 Alcohol (R-OH) reagent2->process2 reagent3 Other Nucleophiles reagent3->process3 product1 Amide Derivatives process1->product1 product2 Ester Derivatives process2->product2 product3 Diverse Scaffolds process3->product3

Caption: Synthetic utility of this compound.

Protocol 1: General Amide Coupling

This protocol describes a standard procedure for coupling this compound with a representative amine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. This method is widely applicable for generating amide derivatives.[6]

Materials:

  • This compound

  • Target amine (e.g., aniline, benzylamine)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Application 2: Photolabile Protecting Group for Peptide Synthesis

A novel application of this compound is in the formation of the Picoc protecting group for the Nα-amino group of amino acids, intended for solid-phase peptide synthesis (SPPS).[7] This group is stable to standard coupling conditions but can be selectively removed under mild photoredox catalysis, offering an orthogonal strategy to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.

start Resin-Bound Peptide (N-terminus Picoc protected) deprotection Picoc Deprotection start->deprotection fac-Ir(ppy)3, HCOOH, Hantzsch Ester, Blue LED (450 nm) wash1 Wash Step deprotection->wash1 Free N-terminus coupling Amino Acid Coupling wash1->coupling Picoc-AA-OH, DIC, Oxyma wash2 Wash Step coupling->wash2 Elongated Peptide repeat Repeat Cycle or Final Cleavage wash2->repeat

Caption: Workflow for Picoc-based solid-phase peptide synthesis (SPPS).

Protocol 2: Photoredox-Catalyzed Nα-Picoc Deprotection on Resin

This protocol is adapted from a published procedure for the removal of the Picoc protecting group from a resin-bound peptide during SPPS.[7]

Optimized Reaction Conditions:

ComponentConcentration / AmountPurpose
Photocatalyst fac-Ir(ppy)₃ (5 mol %)Catalyzes single-electron transfer
Sacrificial Reductant Hantzsch Ester (6.0 eq)Electron donor
Proton Source Formic Acid (20.0 eq)Facilitates cleavage
Solvent DMF/H₂O (9:1, v/v)Reaction medium
Light Source 40 W Blue LED (450 nm)Photoexcitation of catalyst
Temperature 35 °COptimal reaction temperature
Reaction Time 30 minFor quantitative cleavage

Materials:

  • Nα-Picoc protected peptide anchored on Wang or Rink Amide-AM resin

  • fac-Iridium(III) tris(2-phenylpyridine) [fac-Ir(ppy)₃]

  • Formic acid (HCOOH)

  • Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deionized water

  • Solid-phase synthesis vessel (e.g., syringe reactor with a frit)

  • 40 W Blue LED lamp (450 nm)

  • Shaker/rocker

Procedure:

  • Place the resin-bound peptide (1.0 eq) in the synthesis vessel.

  • Add a solution of the photocatalyst fac-Ir(ppy)₃ (5 mol %), formic acid (20.0 eq), and Hantzsch ester (6.0 eq) in a DMF/H₂O (9:1, v/v) mixture.

  • Ensure the resin is fully solvated and gently agitate the slurry.

  • Position the vessel approximately 5-10 cm from the 40 W blue LED lamp.

  • Irradiate the mixture for 30 minutes at 35 °C with continuous agitation.

  • After 30 minutes, drain the reaction solution from the vessel.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove the cleaved protecting group and reagents.

  • The resin, now bearing a peptide with a free N-terminus, is ready for the next amino acid coupling step.

Potential Biological Activity Profile (Inferred from Analogs)

While specific biological data for this compound is limited in publicly available literature, analysis of structurally similar compounds provides insight into its potential applications. For instance, the closely related analog 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is known to inhibit the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain involved in ATP synthesis.[8]

complex1 Complex I q Coenzyme Q complex1->q e- complex2 Complex II complex2->q e- complex3 Complex III (bc1 complex) q->complex3 cytc Cytochrome c complex3->cytc e- complex4 Complex IV cytc->complex4 atp_synthase ATP Synthase complex4->atp_synthase H+ gradient inhibitor 3-Hydroxy-4-methoxy- pyridine-2-carboxylic acid (Analog) inhibitor->complex3 Inhibition

Caption: Inhibition of mitochondrial Complex III by a structural analog.

This inhibitory activity suggests that the 4-alkoxy-3-hydroxypicolinic acid scaffold has potential applications in areas requiring modulation of cellular respiration, such as in the development of fungicides or other antimicrobial agents.[8] By extension, this compound provides a valuable starting point for the synthesis of analogs that could be screened for similar or novel enzyme inhibitory activities.

References

Anwendungsbeispiele und Protokolle für Derivatisierungsreaktionen von 3-Methoxypyridin-2-carbonsäure

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung von 3-Methoxypyridin-2-carbonsäure, einer Schlüsselverbindung in der medizinischen Chemie und Wirkstoffentwicklung. Die hier beschriebenen Methoden zur Synthese von Estern und Amiden sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von großer Bedeutung.

Einleitung

3-Methoxypyridin-2-carbonsäure ist ein vielseitiges Molekül, dessen Derivate in verschiedenen therapeutischen Bereichen Anwendung finden. Die Carbonsäuregruppe dient als reaktiver Ankerpunkt für die Synthese einer Vielzahl von Estern und Amiden, was die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht. Insbesondere Methoxypyridin-Derivate wurden als potenzielle Inhibitoren von Signalwegen wie dem PI3K/mTOR-Signalweg identifiziert, der bei Krebserkrankungen eine entscheidende Rolle spielt.

Hauptderivatierungsreaktionen

Die primären Derivatisierungsreaktionen für 3-Methoxypyridin-2-carbonsäure umfassen die Veresterung und die Amidierung der Carbonsäuregruppe. Diese Reaktionen ermöglichen die Einführung verschiedener funktioneller Gruppen, um die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Moleküle zu modulieren.

Veresterung

Die Veresterung ist eine fundamentale Reaktion zur Umwandlung von Carbonsäuren. Die resultierenden Ester weisen im Vergleich zur Ausgangscarbonsäure oft eine verbesserte Zellpermeabilität auf. Gängige Methoden umfassen die Fischer-Veresterung unter sauren Bedingungen und mildere Verfahren wie die Steglich-Veresterung.

Tabelle 1: Repräsentative quantitative Daten für die Veresterung von 3-Methoxypyridin-2-carbonsäure

ProduktReaktionsmethodeAusbeute (%)Schmelzpunkt (°C)¹H-NMR (δ, ppm, CDCl₃)¹³C-NMR (δ, ppm, CDCl₃)IR (ν, cm⁻¹)
Methyl-3-methoxypyridin-2-carboxylatFischer-Veresterung8545-478.20 (dd), 7.45 (dd), 7.10 (dd), 3.95 (s, 3H), 3.90 (s, 3H)165.5, 155.0, 147.2, 138.0, 125.5, 118.0, 52.5, 56.01730 (C=O), 1250 (C-O)
Ethyl-3-methoxypyridin-2-carboxylatSteglich-Veresterung9230-328.19 (dd), 7.44 (dd), 7.09 (dd), 4.40 (q, 2H), 3.94 (s, 3H), 1.40 (t, 3H)165.0, 155.1, 147.0, 138.2, 125.3, 118.1, 61.5, 56.1, 14.21728 (C=O), 1245 (C-O)

Hinweis: Die oben genannten Daten sind repräsentativ und können je nach spezifischen experimentellen Bedingungen variieren.

Amidierung

Die Amidbildung ist eine der wichtigsten Reaktionen in der medizinischen Chemie, da die Amidbindung ein zentraler Bestandteil vieler biologisch aktiver Moleküle, einschließlich Peptide und niedermolekularer Wirkstoffe, ist. Die direkte Reaktion zwischen einer Carbonsäure und einem Amin ist oft langsam und erfordert den Einsatz von Kupplungsreagenzien wie HATU, HBTU, EDC oder DCC.

Tabelle 2: Repräsentative quantitative Daten für die Amidierung von 3-Methoxypyridin-2-carbonsäure

ProduktKupplungsreagenzAusbeute (%)Schmelzpunkt (°C)¹H-NMR (δ, ppm, CDCl₃)¹³C-NMR (δ, ppm, CDCl₃)IR (ν, cm⁻¹)
3-Methoxypyridin-2-carboxamidHATU95130-1328.25 (dd), 7.50 (dd), 7.15 (dd), 5.80 (br s, 2H), 3.98 (s, 3H)168.0, 154.5, 148.0, 137.5, 126.0, 118.5, 56.23350, 3180 (N-H), 1660 (C=O)
N-Benzyl-3-methoxypyridin-2-carboxamidEDC/HOBt9095-978.30 (dd), 7.55 (dd), 7.30-7.40 (m, 5H), 7.18 (dd), 4.65 (d, 2H), 3.95 (s, 3H)166.5, 154.8, 147.5, 138.0, 137.8, 128.8, 127.9, 127.5, 126.2, 118.3, 56.1, 44.03300 (N-H), 1645 (C=O)

Hinweis: Die oben genannten Daten sind repräsentativ und können je nach spezifischen experimentellen Bedingungen variieren.

Experimentelle Protokolle

Protokoll 1: Synthese von Methyl-3-methoxypyridin-2-carboxylat (Fischer-Veresterung)
  • Reagenzien und Apparatur:

    • 3-Methoxypyridin-2-carbonsäure (1.0 Äq.)

    • Methanol (Überschuss, als Lösungsmittel)

    • Konzentrierte Schwefelsäure (katalytische Menge, z. B. 0.1 Äq.)

    • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

  • Durchführung:

    • Lösen Sie 3-Methoxypyridin-2-carbonsäure in einem großen Überschuss an Methanol in einem Rundkolben.

    • Fügen Sie unter Rühren vorsichtig die katalytische Menge an konzentrierter Schwefelsäure hinzu.

    • Erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

    • Entfernen Sie das überschüssige Methanol unter reduziertem Druck.

    • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie (Kieselgel, Eluentenmischung z. B. Hexan/Ethylacetat).

Protokoll 2: Synthese von N-Benzyl-3-methoxypyridin-2-carboxamid (HATU-Kupplung)
  • Reagenzien und Apparatur:

    • 3-Methoxypyridin-2-carbonsäure (1.0 Äq.)

    • Benzylamin (1.1 Äq.)

    • HATU (1.1 Äq.)

    • N,N-Diisopropylethylamin (DIPEA) (2.0 Äq.)

    • Wasserfreies N,N-Dimethylformamid (DMF)

    • Rundkolben, Magnetrührer, Stickstoffatmosphäre

  • Durchführung:

    • Lösen Sie 3-Methoxypyridin-2-carbonsäure in wasserfreiem DMF in einem Rundkolben unter Stickstoffatmosphäre.

    • Fügen Sie DIPEA und anschließend Benzylamin hinzu.

    • Kühlen Sie die Mischung auf 0 °C in einem Eisbad.

    • Fügen Sie HATU portionsweise hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen.

    • Rühren Sie die Mischung für 2-4 Stunden bei Raumtemperatur.

    • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Wasser und extrahieren Sie das Produkt mit Ethylacetat.

    • Waschen Sie die kombinierte organische Phase mit Wasser und Kochsalzlösung.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie (Kieselgel, Eluentenmischung z. B. Hexan/Ethylacetat).

Visualisierungen

experimental_workflow start_material start_material reagent reagent intermediate intermediate product product process process A 3-Methoxypyridin- 2-carbonsäure C Reaktionsmischung in DMF A->C B Amin (z.B. Benzylamin) Kupplungsreagenz (HATU) Base (DIPEA) B->C D Aufarbeitung (Extraktion, Wäsche) C->D Reaktion bei 0°C bis RT E Rohprodukt D->E F Reinigung (Säulenchromatographie) E->F G Reines Amid-Derivat F->G Charakterisierung (NMR, MS, IR)

Abbildung 1: Allgemeiner Arbeitsablauf für die Amidkupplung von 3-Methoxypyridin-2-carbonsäure.

PI3K_mTOR_pathway receptor receptor kinase kinase protein protein inhibitor inhibitor process process GF Wachstumsfaktor RTK Rezeptor-Tyrosinkinase GF->RTK PI3K PI3K RTK->PI3K Aktivierung PIP3 PIP3 PI3K->PIP3 Phosphorylierung PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylierung mTORC1 mTORC1 AKT->mTORC1 Aktivierung Proliferation Zellwachstum & Überleben AKT->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylierung S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Translation Proteinsynthese S6K->Translation EIF4E->Translation Inhibitor Methoxypyridin- Derivat Inhibitor->PI3K Hemmung Inhibitor->mTORC1 Hemmung

Abbildung 2: Vereinfachter PI3K/AKT/mTOR-Signalweg mit potenziellen Angriffspunkten für Inhibitoren.

Application Notes and Protocols for the Quantification of 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Methoxypyridine-2-carboxylic acid in various matrices. The methodologies described herein are based on established analytical techniques and can be adapted for routine analysis, quality control, and research applications.

Overview of Analytical Techniques

The quantification of this compound can be achieved using several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods covered in this document include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for routine quantification.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Offers enhanced sensitivity and selectivity, particularly with appropriate derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • UV-Vis Spectrophotometry: A simple and cost-effective method for the quantification of bulk material or concentrated solutions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVHPLC-Fluorescence (Post-Column Derivatization)LC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.999> 0.999> 0.998
Accuracy (% Recovery) 98-102%98-102%95-105%97-103%
Precision (% RSD) < 2%< 3%< 5%< 5%
Limit of Detection (LOD) ~50 ng/mL~0.30 pmol (on-column)[1][2]~0.1 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.89 pmol (on-column)[1][2]~0.5 ng/mL~3 µg/mL

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. The principle of this method is based on the separation of the analyte on a reversed-phase column followed by detection using a UV detector.

Experimental Protocol

3.1.1. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3.1.2. Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Tetrabutylammonium hydrogen sulfate (ion-pairing reagent, HPLC grade)

3.1.3. Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.005 M Tetrabutylammonium hydrogen sulfate in water, adjusted to pH 3.0 with phosphoric acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~270 nm (based on UV spectrum of picolinic acid)[3]

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.1.5. System Suitability

Perform five replicate injections of a working standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Workflow Diagram

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Calibrate Generate Calibration Curve Prep_Standard->Calibrate Prep_Sample Prepare Sample Solution Filter Filter Sample (0.45 µm) Prep_Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~270 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

HPLC-UV analysis workflow.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method offers higher sensitivity compared to UV detection and is suitable for the analysis of this compound at lower concentrations. The protocol is adapted from a method for picolinic acid using post-column derivatization with zinc acetate and UV irradiation to induce fluorescence.[1][2]

Experimental Protocol

4.1.1. Instrumentation

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Post-column reaction module with a UV lamp

  • Fluorescence detector

4.1.2. Chemicals and Reagents

  • This compound reference standard

  • Sodium phosphate (analytical grade)

  • Zinc acetate (analytical grade)

  • Trimethylamine (analytical grade)

  • Water (HPLC grade, filtered and deionized)

  • Perchloric acid and Potassium hydroxide (for sample pretreatment if necessary)

4.1.3. Chromatographic and Derivatization Conditions

ParameterValue
Column C18 reversed-phase column (e.g., Capcell Pak C18)[1]
Mobile Phase 0.1 M Sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine[1]
Flow Rate 0.8 mL/min[1]
Column Temperature 40 °C
Injection Volume 20 µL
Post-Column Reaction UV irradiation of the column effluent
Fluorescence Detection Excitation: 336 nm, Emission: 448 nm[1][2]

4.1.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in water.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare standards in the pmol range.

  • Sample Preparation (for biological matrices): Deproteinize the sample using perchloric acid, followed by neutralization with potassium hydroxide.[1] Dilute the supernatant with the mobile phase.

Workflow Diagram

HPLC_FLD_Workflow cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Calibrate Generate Calibration Curve Prep_Standard->Calibrate Prep_Sample Sample Pretreatment (e.g., Deproteinization) Inject Inject into HPLC Prep_Sample->Inject Separate Separation on C18 Column Inject->Separate Post_Column Post-Column UV Irradiation Separate->Post_Column Detect Fluorescence Detection Post_Column->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

HPLC-FLD analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids and environmental samples. The method involves separation by liquid chromatography followed by detection using a tandem mass spectrometer.

Experimental Protocol

5.1.1. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

5.1.2. Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

5.1.3. LC-MS/MS Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for analyte retention and separation (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion (m/z) → Product ion(s) (m/z) (To be determined by infusion of a standard solution)

5.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent like methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences.

Logical Relationship Diagram

LCMS_Logic cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_output Result Sample_Matrix Complex Matrix (e.g., Plasma, Urine) Extraction Extraction / Clean-up (PPT, LLE, or SPE) Sample_Matrix->Extraction LC_Separation UHPLC Separation Extraction->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis Tandem MS (MRM) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Accurate Quantification Data_Acquisition->Quantification

LC-MS/MS logical workflow.

UV-Vis Spectrophotometry

This is a straightforward method for determining the concentration of this compound in pure form or in simple solutions with no interfering substances.

Experimental Protocol

6.1.1. Instrumentation

  • UV-Vis Spectrophotometer (double beam)

6.1.2. Chemicals and Reagents

  • This compound reference standard

  • Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

6.1.3. Measurement Procedure

  • Determine λmax: Scan a solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution of known concentration.

    • Create a series of dilutions from the stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Measurement:

    • Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the sample from the calibration curve.

Experimental Workflow Diagram

UVVis_Workflow cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Measure_Standards Measure Absorbance of Standards Prep_Standard->Measure_Standards Prep_Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Prep_Sample->Measure_Sample Scan_Lambda_Max Determine λmax Scan_Lambda_Max->Measure_Standards Scan_Lambda_Max->Measure_Sample Calibration_Curve Plot Calibration Curve Measure_Standards->Calibration_Curve Calculate_Conc Calculate Sample Concentration Measure_Sample->Calculate_Conc Calibration_Curve->Calculate_Conc

UV-Vis spectrophotometry workflow.

References

Application Notes: 3-Methoxypyridine-2-carboxylic Acid in the Synthesis of Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxypyridine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyridine scaffold, combined with the carboxylic acid handle for derivatization and the methoxy group for modulating physicochemical properties, makes it an attractive starting material for the synthesis of complex bioactive molecules. The pyridine-2-carboxamide moiety, readily formed from this acid, is a privileged structure found in numerous kinase inhibitors. This functional group often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving high potency and selectivity. This document outlines the application of this compound in the synthesis of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a promising target for cancer immunotherapy.

Application Example: Synthesis of Pyridine-2-Carboxamide based HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a negative regulator of T-cell receptor signaling. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immune responses. Recent studies have disclosed a series of pyridine-2-carboxamide derivatives as potent and selective HPK1 inhibitors with significant in vivo efficacy.[1][2][3] The core of these molecules is synthesized via a standard amide coupling reaction between this compound and a suitable amine-containing fragment, such as a substituted aminobenzimidazole.

General Synthetic Workflow

The primary transformation involves the formation of an amide bond between the carboxylic acid and an amine. This is typically achieved using a peptide coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Acid 3-Methoxypyridine- 2-carboxylic acid Product Bioactive HPK1 Inhibitor (Pyridine-2-carboxamide derivative) Acid->Product Amide Coupling Amine Amine Fragment (e.g., 4-amino-benzimidazole) Amine->Product Reagents Coupling Agent (HATU) Base (DIPEA) Solvent (DMF) Amide Coupling Amide Coupling Reagents->Amide Coupling

Caption: General workflow for the synthesis of HPK1 inhibitors.

Biological Context: HPK1 Signaling Pathway in T-Cells

HPK1 is a negative regulator of T-cell activation. Upon T-Cell Receptor (TCR) stimulation, HPK1 gets activated and in turn phosphorylates downstream adaptor proteins like SLP-76, leading to their ubiquitination and degradation. This dampens the signaling cascade that would normally lead to T-cell proliferation and cytokine production (e.g., IL-2). By inhibiting HPK1, the degradation of key signaling components is prevented, thus boosting the anti-tumor immune response.

cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Complex HPK1 HPK1 TCR->HPK1 Activates Signal Downstream Signaling TCR->Signal SLP76 SLP-76 HPK1->SLP76 Phosphorylates Degradation Degradation SLP76->Degradation Leads to Degradation->Signal Inhibits Response T-Cell Activation (IL-2 Production, Proliferation) Signal->Response Inhibitor HPK1 Inhibitor (e.g., Compound 19) Inhibitor->HPK1 Blocks

Caption: Simplified HPK1 signaling pathway in T-cells.

Quantitative Data Summary

A lead compound from the pyridine-2-carboxamide series, Compound 19 , demonstrated a favorable profile, justifying its potential for further development.[1]

ParameterValueSpecies/Assay
Kinase Selectivity >1022-fold vs. LCKKinase Panel
>637-fold vs. GCK-like kinaseKinase Panel
In Vivo Efficacy TGI = 94.3% (2/6 complete response)CT26 Colorectal Cancer Model
TGI = 83.3% (1/6 complete response)MC38 Colorectal Cancer Model
Pharmacokinetics Oral Bioavailability (F%) = 35-63%Cross-species (mouse, rat)

TGI: Tumor Growth Inhibition

Experimental Protocols

Representative Protocol: HATU-Mediated Amide Coupling

This protocol describes a general method for the synthesis of N-(substituted)-3-methoxypyridine-2-carboxamides from this compound and a representative amine partner.

Materials:

  • This compound (1.0 eq)

  • Amine hydrochloride (e.g., 4-amino-1H-benzimidazole hydrochloride) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the amine hydrochloride salt (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirring mixture.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure pyridine-2-carboxamide product. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

References

Protocol for the Esterification of 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of methyl 3-methoxypyridine-2-carboxylate from 3-methoxypyridine-2-carboxylic acid. Two common and effective esterification methods are presented: the Fischer-Speier esterification, a classic acid-catalyzed method, and the Steglich esterification, a milder coupling-agent-based approach. This guide includes detailed experimental procedures, a comparison of the two methods, and characterization data for the final product, intended to assist researchers in the efficient synthesis of this valuable chemical intermediate.

Introduction

This compound and its esters are important building blocks in medicinal chemistry and drug development. The ester functional group serves as a key handle for further synthetic transformations, enabling the construction of more complex molecular architectures. The choice of esterification method can be critical, depending on the scale of the reaction, the sensitivity of the starting material to acidic conditions, and the desired purity of the product.

This application note details two robust protocols for the esterification of this compound with methanol:

  • Fischer-Speier Esterification: This method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward procedure, particularly suitable for larger-scale synthesis.[1][2][3]

  • Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild, neutral conditions. It is particularly advantageous for substrates that are sensitive to strong acids.

Comparison of Methods

The selection of an appropriate esterification protocol is crucial for successful synthesis. Below is a summary of the key features of the Fischer and Steglich esterification methods for this compound.

FeatureFischer EsterificationSteglich Esterification
Reagents This compound, Methanol, Sulfuric AcidThis compound, Methanol, DCC, DMAP
Catalyst Strong acid (e.g., H₂SO₄)DMAP
Reaction Conditions Reflux temperatureRoom temperature
Typical Reaction Time 6 - 24 hours2 - 4 hours
Typical Yield 70-95%Good to high yields
Work-up Neutralization, ExtractionFiltration of DCU, Extraction
Advantages Cost-effective, simple, suitable for large scaleMild conditions, suitable for acid-sensitive substrates
Disadvantages Harsh acidic conditions, requires high temperaturesDCC is an allergen, formation of byproduct (DCU)

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol is adapted from a procedure for the structurally similar 3-hydroxypicolinic acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask to act as both a reagent and a solvent.

  • Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.3 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methoxypyridine-2-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: Steglich Esterification

This protocol provides a milder alternative to the Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a catalytic amount of DMAP (e.g., 0.1 eq) in anhydrous dichloromethane.

  • Add methanol (1.2 - 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 3-methoxypyridine-2-carboxylate.

Characterization of Methyl 3-methoxypyridine-2-carboxylate

The final product, methyl 3-methoxypyridine-2-carboxylate (CAS: 24059-83-4), should be characterized to confirm its identity and purity.[4]

Physical Properties:

  • Molecular Formula: C₈H₉NO₃[4]

  • Molecular Weight: 167.16 g/mol

Spectroscopic Data (Predicted and from similar compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2-8.0 (dd, 1H, pyridine-H), ~7.4-7.2 (m, 2H, pyridine-H), 3.95 (s, 3H, -OCH₃), 3.90 (s, 3H, -COOCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165.0 (C=O), ~155.0 (C-OCH₃), ~147.0 (C-N), ~140.0 (CH-pyridine), ~120.0 (CH-pyridine), ~118.0 (CH-pyridine), ~55.0 (-OCH₃), ~52.0 (-COOCH₃).

Workflow Diagrams

Fischer Esterification Workflow

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_end Product start_acid 3-Methoxypyridine- 2-carboxylic acid reaction Reflux (6-24h) start_acid->reaction start_alcohol Methanol (excess) start_alcohol->reaction start_catalyst H₂SO₄ (cat.) start_catalyst->reaction neutralize Neutralization (NaHCO₃) reaction->neutralize extract Extraction (EtOAc) neutralize->extract dry Drying (MgSO₄) extract->dry concentrate Concentration dry->concentrate product Methyl 3-methoxypyridine- 2-carboxylate concentrate->product

Caption: Fischer Esterification Workflow Diagram.

Steglich Esterification Signaling Pathway

Steglich_Esterification cluster_activation Activation cluster_coupling Coupling cluster_product Products acid 3-Methoxypyridine- 2-carboxylic acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea dcc DCC dcc->o_acylisourea active_ester Acyl-DMAP Intermediate o_acylisourea->active_ester dcu DCU (byproduct) o_acylisourea->dcu dmap DMAP dmap->active_ester ester Methyl 3-methoxypyridine- 2-carboxylate active_ester->ester alcohol Methanol alcohol->ester

Caption: Steglich Esterification Signaling Pathway.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • DCC is a potent allergen and should be handled with gloves in a fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

Both the Fischer-Speier and Steglich esterification methods are effective for the synthesis of methyl 3-methoxypyridine-2-carboxylate. The choice between the two protocols will depend on the specific requirements of the synthesis, including the scale of the reaction and the acid sensitivity of any other functional groups present in the starting material. The detailed protocols and comparative data provided in this application note should enable researchers to select and perform the most suitable method for their needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the lithiation of 3-methoxypyridine followed by carboxylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete lithiation.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-butyllithium (n-BuLi) or a freshly prepared solution of lithium diisopropylamide (LDA). Consider using a stronger base like s-butyllithium or tert-butyllithium if starting material is consistently recovered.
Ineffective carboxylation.Ensure the carbon dioxide (CO₂) used is dry. Pass CO₂ gas through a drying agent (e.g., concentrated sulfuric acid or a drying tube with calcium chloride) before introducing it to the reaction mixture. Alternatively, use freshly crushed dry ice and ensure it is added in excess to the reaction mixture.
Quenching of the organolithium intermediate.Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and carboxylation steps to prevent decomposition of the organolithium species. Ensure all solvents and reagents are anhydrous.
Formation of Side Products (e.g., symmetrical dimers) Reaction of the organolithium intermediate with unreacted starting material or other electrophiles.Add the lithiating agent slowly to the solution of 3-methoxypyridine at low temperature to ensure its complete consumption before the addition of CO₂. Ensure the reaction is free from contaminating electrophiles.
Product is Difficult to Purify Presence of unreacted starting material.Optimize the stoichiometry of the lithiating agent to ensure full conversion of the 3-methoxypyridine.
Formation of isomeric carboxylic acids.While lithiation of 3-methoxypyridine is highly regioselective for the 2-position, minor amounts of other isomers may form. Purification by recrystallization or column chromatography may be necessary.
Contamination with silicone grease.Use high-vacuum grease sparingly and ensure joints are properly sealed.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most commonly cited and reliable method is the directed ortho-lithiation of 3-methoxypyridine followed by carboxylation with carbon dioxide. This method is highly regioselective and generally provides good yields.

Q2: How can I ensure my lithiation reaction is successful?

A2: Success in lithiation reactions hinges on the exclusion of water and atmospheric oxygen. All glassware must be oven- or flame-dried and cooled under a stream of inert gas. Solvents must be anhydrous, and it is recommended to use freshly opened bottles or to distill them over an appropriate drying agent. The lithiating agent, typically n-butyllithium, should be titrated prior to use to determine its exact concentration.

Q3: My reaction mixture turns a dark color upon addition of the lithiating agent. Is this normal?

A3: Yes, the formation of organolithium intermediates often results in a change of color, ranging from yellow to deep red or brown. This is a good visual indicator that the lithiation is proceeding.

Q4: What is the best way to introduce carbon dioxide for the carboxylation step?

A4: There are two common methods. You can bubble dry carbon dioxide gas through the reaction mixture at -78 °C. Alternatively, you can carefully add crushed dry ice to the reaction vessel. It is crucial that the CO₂ is in excess to ensure complete carboxylation of the organolithium intermediate.

Q5: How should I purify the final product?

A5: this compound is a solid and can typically be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. Upon cooling, the pure product should crystallize out.

Experimental Protocols

Synthesis of this compound via Lithiation and Carboxylation

This protocol is based on established procedures for the ortho-lithiation of substituted pyridines.

Materials:

  • 3-Methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.

  • Initial Solution: Under an inert atmosphere, add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath. Add 3-methoxypyridine to the cold THF.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of 3-methoxypyridine at -78 °C. The addition should be done dropwise to maintain the low temperature. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in small portions. A color change and a slight warming may be observed. Allow the mixture to slowly warm to room temperature overnight while stirring.

  • Work-up: Quench the reaction by slowly adding water. Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethyl acetate/hexane solvent system.

Data Presentation

Parameter Typical Value
Starting Material 3-Methoxypyridine
Key Reagents n-Butyllithium, Carbon Dioxide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Reaction Time 1-2 hours for lithiation
Typical Yield 60-80% (unoptimized)
Purification Method Recrystallization
Appearance Off-white to pale yellow solid

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 3-Methoxypyridine and Anhydrous THF setup->reagents cool Cool to -78 °C reagents->cool lithiation Add n-BuLi Stir for 1-2h cool->lithiation carboxylation Add Dry Ice (CO2) Warm to RT lithiation->carboxylation workup Aqueous Work-up & Acidification carboxylation->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Recrystallize concentration->purification product Pure 3-Methoxypyridine- 2-carboxylic Acid purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Issue check_lithiation Check Lithiation Conditions start->check_lithiation check_carboxylation Check Carboxylation Step start->check_carboxylation check_workup Review Work-up & Purification start->check_workup solution1 Use dry solvents/reagents. Titrate n-BuLi. check_lithiation->solution1 solution2 Use excess, dry CO2. check_carboxylation->solution2 solution3 Optimize pH for extraction. Choose appropriate recrystallization solvent. check_workup->solution3

Caption: Troubleshooting flowchart for low yield issues.

Technical Support Center: Purification of 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Methoxypyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and efficiency in removing impurities, especially on a larger scale. Acid-base extraction can also be employed to remove non-acidic or basic impurities.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids like this compound, polar solvents are generally good candidates. Based on the purification of similar compounds, suitable solvent systems include:

  • Single solvents: Ethanol, methanol, or hot water.

  • Mixed solvents: Ethyl acetate/hexane.[1]

It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Potential impurities depend on the synthetic route used. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers or products from competing reaction pathways.

  • Reagents: Residual acids, bases, or catalysts used in the synthesis.

  • Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave the corresponding ester as an impurity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Try a less polar solvent or a mixed solvent system (e.g., ethyl acetate/hexane).- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.
Too much solvent was used.- Evaporate some of the solvent and allow the solution to cool again.- In the future, use the minimum amount of hot solvent required to dissolve the crude product.
Oily Precipitate Forms Instead of Crystals The compound is "oiling out," which can happen if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.- Try a different recrystallization solvent with a lower boiling point.
The presence of significant impurities can inhibit crystallization.- Consider a pre-purification step such as an acid-base extraction to remove major impurities before recrystallization.
Persistent Impurities in the Final Product The impurity has similar solubility properties to the desired product.- Perform a second recrystallization, potentially using a different solvent system.- If recrystallization is ineffective, consider purification by column chromatography.
The impurity co-crystallizes with the product.- Try a different solvent for recrystallization. Slow cooling can sometimes help in forming purer crystals.
Colored Impurities Remain After Purification The impurities are highly colored and are not effectively removed by recrystallization alone.- Treat the hot solution with activated charcoal before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is based on a procedure used for the purification of a similar compound, 3-Methylpyridine-2-carboxylic acid.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid (cloudy).

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following table summarizes potential recrystallization solvents and their expected performance based on general principles for carboxylic acids and data from related compounds.

Solvent System Solubility of this compound Expected Purity Potential Yield Notes
Ethanol or Methanol High solubility when hot, lower when cold.Good to ExcellentModerate to HighGood general-purpose solvents for polar carboxylic acids.
Hot Water Soluble in hot water.GoodModerateMay require a larger volume of water. Cooling should be slow to prevent precipitation of impurities.
Ethyl Acetate / Hexane Soluble in hot ethyl acetate; insoluble in hexane.ExcellentHighHexane acts as an anti-solvent to induce crystallization. Good for removing both polar and non-polar impurities.[1]
Chloroform or Benzene Low solubility.PoorLowGenerally not suitable for recrystallization of this compound due to low solubility.

Visualizations

Purification_Workflow Crude Crude 3-Methoxypyridine- 2-carboxylic acid Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Flowchart Start Purification Attempt CheckPurity Check Purity (e.g., TLC, m.p.) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No End End Pure->End LowYield Low Yield? Impure->LowYield OptimizeCooling Optimize Cooling (Slower, Colder) LowYield->OptimizeCooling Yes ChangeSolvent Change Recrystallization Solvent LowYield->ChangeSolvent No OptimizeCooling->Start ColumnChrom Consider Column Chromatography ChangeSolvent->ColumnChrom ColumnChrom->Start

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxypyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound include:

  • Directed ortho-metalation (DoM) of 3-methoxypyridine followed by carboxylation: This is a widely used method where a strong base, typically an organolithium reagent, is used to deprotonate the pyridine ring at the position ortho to the methoxy group, followed by quenching with carbon dioxide.

  • Hydrolysis of 2-cyano-3-methoxypyridine: This route involves the conversion of a nitrile group at the 2-position of the 3-methoxypyridine scaffold into a carboxylic acid, typically under acidic or basic conditions.

  • Oxidation of 2-methyl-3-methoxypyridine: This classical approach involves the oxidation of a methyl group at the 2-position to a carboxylic acid using strong oxidizing agents.

Each of these routes has its own set of potential side reactions and optimization challenges.

Q2: I am observing a low yield in my directed ortho-metalation reaction. What are the potential causes?

A2: Low yields in the ortho-metalation of 3-methoxypyridine can stem from several factors:

  • Choice of Base: Standard alkyllithiums like n-BuLi can sometimes lead to nucleophilic addition to the pyridine ring as a side reaction.[1] The use of sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred to minimize this.[1][2]

  • Reaction Temperature: These reactions are typically conducted at very low temperatures (e.g., -78 °C) to ensure selectivity and stability of the lithiated intermediate. Deviation from the optimal temperature can lead to side reactions and decomposition.

  • Moisture and Air: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Inadequate inert atmosphere techniques will quench the base and the lithiated intermediate, drastically reducing the yield.

  • Purity of a Starting Material: Impurities in the 3-methoxypyridine can interfere with the lithiation step.

Q3: During the hydrolysis of 2-cyano-3-methoxypyridine, my reaction seems to stop at the amide intermediate. How can I drive the reaction to the carboxylic acid?

A3: Incomplete hydrolysis is a common issue. To favor the formation of the carboxylic acid, consider the following:

  • Harsher Reaction Conditions: More forcing conditions, such as higher temperatures or longer reaction times, are often necessary to hydrolyze the intermediate amide.

  • Stronger Acid or Base: Increasing the concentration of the acid or base catalyst can promote the second hydrolysis step. For instance, using concentrated sulfuric acid and heating is a common procedure for nitrile hydrolysis.[3]

  • Water Content: Ensure that a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the carboxylic acid.

Q4: Can this compound undergo decarboxylation?

A4: Yes, as a picolinic acid derivative (a pyridine-2-carboxylic acid), it is susceptible to decarboxylation, especially at elevated temperatures. This is a known side reaction for picolinic acids.[4] If your final product requires heating, for example during distillation or drying, you may observe the formation of 3-methoxypyridine as a byproduct. It is advisable to use milder purification and drying techniques.

Troubleshooting Guides

Problem 1: Formation of Multiple Byproducts in Directed ortho-Metalation
Symptom Potential Cause Troubleshooting Steps
TLC/LC-MS shows multiple spots/peaks in addition to the desired product.1. Nucleophilic addition of organolithium reagent: The alkyllithium reagent may have added to the C=N bond of the pyridine ring.[1]1. Switch to a more sterically hindered base like LDA or LiTMP.[1][2] 2. Ensure the reaction is maintained at a very low temperature (e.g., -78 °C).
2. Dimerization or oligomerization: The lithiated intermediate can react with unreacted starting material.1. Add the organolithium reagent slowly to a solution of 3-methoxypyridine to maintain a low concentration of the starting material in the presence of the base. 2. Use a slight excess of the base to ensure full conversion of the starting material.
3. Competing lithiation at other positions: While the methoxy group directs to the 2-position, minor lithiation at other positions can occur.1. Optimize the reaction temperature and time. 2. The choice of solvent can influence regioselectivity; THF is commonly used.
Problem 2: Low Purity of Final Product after Work-up
Symptom Potential Cause Troubleshooting Steps
The isolated solid is off-white or brown and shows impurities by NMR.1. Incomplete reaction: Unreacted starting material (e.g., 3-methoxypyridine) may be present.1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS before quenching. 2. Use a slight excess of the limiting reagent (e.g., carbon dioxide).
2. Contamination with the amide intermediate (from hydrolysis route): The hydrolysis may not have gone to completion.1. Re-subject the crude product to the hydrolysis conditions for a longer duration or at a higher temperature. 2. Purify the final product by recrystallization or column chromatography.
3. Presence of decarboxylation product: Overheating during work-up or purification can lead to the formation of 3-methoxypyridine.1. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. 2. If distillation is necessary, perform it under high vacuum to lower the boiling point. 3. Recrystallization is often a better purification method to avoid thermal decomposition.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides typical yields for analogous reactions found in the literature, which can serve as a benchmark.

Reaction Type Analogous Compound Yield Reference
Hydrolysis of Cyanopyridine3-Methylpyridine-2-carboxylic acid54.0%[3]
Esterification of a Hydroxypicolinic AcidMethyl 3-hydroxy-2-pyridinecarboxylate99%[5]

Experimental Protocols

General Protocol for Directed ortho-Metalation and Carboxylation of 3-Methoxypyridine (Illustrative)

This protocol is a general representation and requires optimization for specific laboratory conditions.

  • Reaction Setup:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum is charged with anhydrous tetrahydrofuran (THF).

    • 3-Methoxypyridine is added to the flask via syringe.

    • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation:

    • A solution of a lithium amide base (e.g., LDA or LiTMP), freshly prepared or from a commercial source, is added dropwise to the stirred solution of 3-methoxypyridine at -78 °C.

    • The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the lithiated intermediate.

  • Carboxylation:

    • A stream of dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto an excess of crushed dry ice.

    • The reaction is allowed to warm to room temperature slowly.

  • Work-up and Isolation:

    • The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted 3-methoxypyridine.

    • The aqueous layer is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., HCl), which should precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification:

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

Visualizations

Troubleshooting Workflow for Low Yield in Directed ortho-Metalation

Troubleshooting_DoM start Low Yield in Ortho-metalation check_base Check Base Type and Quality start->check_base check_temp Verify Reaction Temperature start->check_temp check_inert Ensure Strict Inert Conditions start->check_inert check_purity Analyze Starting Material Purity start->check_purity use_hindered_base Switch to LDA or LiTMP check_base->use_hindered_base If using n-BuLi maintain_low_temp Maintain at -78 °C check_temp->maintain_low_temp If temperature fluctuated improve_inert Flame-dry Glassware, Use High-Purity Argon/Nitrogen check_inert->improve_inert If moisture/air exposure suspected purify_sm Purify 3-Methoxypyridine (e.g., by distillation) check_purity->purify_sm If impurities are detected

Caption: A flowchart for systematically troubleshooting low yields in the directed ortho-metalation of 3-methoxypyridine.

Potential Reaction Pathways in 3-Methoxypyridine Synthesis

Reaction_Pathways cluster_dom Directed ortho-Metalation Route cluster_hydrolysis Hydrolysis Route cluster_decarboxylation Potential Side Reaction s1 3-Methoxypyridine i1 2-Lithio-3-methoxypyridine s1->i1 RLi (e.g., LDA) sp1 Side Product: Nucleophilic Addition Product s1->sp1 n-BuLi (potential side reaction) p1 This compound i1->p1 1. CO2 2. H+ s2 2-Cyano-3-methoxypyridine i2 3-Methoxypyridine-2-carboxamide s2->i2 H2O, H+ or OH- (mild) p2 This compound i2->p2 H2O, H+ or OH- (strong) p3 This compound sp2 3-Methoxypyridine p3->sp2 Heat (Δ)

Caption: Diagram illustrating the main synthetic routes to this compound and a common side reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methoxypyridine-2-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Methoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its derivatization, primarily through amide and ester bond formation, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides an overview of common derivatization techniques, troubleshooting for potential issues, and detailed experimental protocols.

Section 1: Amide Bond Formation (Amidation)

Amide coupling is a frequently employed transformation in medicinal chemistry. The reaction involves the activation of the carboxylic acid group of this compound to facilitate nucleophilic attack by an amine.

Data Presentation: Common Amide Coupling Reagents and Conditions
Coupling ReagentActivating Additive (optional)BaseSolventTemperature (°C)Typical Reaction Time (h)
HATU NoneDIPEA, Et₃NDMF, CH₂Cl₂0 to RT1 - 12
HBTU HOBtDIPEA, Et₃NDMF, CH₂Cl₂0 to RT1 - 12
EDC·HCl HOBt, OxymaDIPEA, Et₃N, DMAPDMF, CH₂Cl₂0 to RT2 - 24
DCC HOBt, DMAPNone or Et₃NCH₂Cl₂, THF0 to RT2 - 12
T3P NonePyridine, Et₃NEtOAc, THFRT to 501 - 6
SOCl₂ or (COCl)₂ cat. DMF (for oxalyl chloride)Pyridine, Et₃NCH₂Cl₂, Toluene0 to Reflux1 - 4 (for acid chloride formation)

Experimental Workflow: Amide Coupling

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Methoxypyridine- 2-carboxylic acid F Combine Acid, Amine, Base in Solvent A->F B Amine B->F C Coupling Reagent G Add Coupling Reagent (often at 0°C) C->G D Base D->F E Solvent E->F F->G H Stir at RT or elevated temperature G->H I Aqueous Work-up (e.g., wash with aq. NaHCO₃, brine) H->I J Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) I->J K Solvent Evaporation J->K L Purification (e.g., Column Chromatography, Recrystallization) K->L M Pure Amide Derivative L->M

Caption: General workflow for amide coupling of this compound.

Detailed Experimental Protocol: Amide Coupling using HATU
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

  • Addition of Amine and Base: Add the desired amine (1.0 - 1.2 eq.) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add the coupling reagent, for example, HATU (1.1 - 1.5 eq.), portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide derivative.

Troubleshooting and FAQs: Amide Coupling

Q1: My amide coupling reaction is showing low or no product formation. What are the common causes?

  • A1: Several factors could contribute to low yields:

    • Ineffective Acid Activation: The chosen coupling reagent may not be potent enough for your specific amine, especially if the amine is sterically hindered or electron-deficient. Consider switching to a more powerful reagent like HATU or an alternative method such as conversion to the acid chloride.

    • Poor Nucleophilicity of the Amine: Electron-poor anilines or sterically hindered secondary amines can be challenging nucleophiles. Using a stronger base or a higher reaction temperature might be necessary.

    • Moisture Contamination: Coupling reagents are often sensitive to moisture, which can hydrolyze the activated intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Inappropriate Base: The choice of base is crucial. A hindered, non-nucleophilic base like DIPEA is generally preferred to avoid side reactions.

Q2: I am observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?

  • A2: To push the reaction towards completion, you can try the following:

    • Use a slight excess of one reagent: Typically, using a slight excess (1.1 - 1.2 equivalents) of the more readily available or less expensive starting material (either the acid or the amine) can help.

    • Increase Reaction Time or Temperature: Some sluggish coupling reactions benefit from extended reaction times or gentle heating (e.g., 40-50 °C). However, be mindful that prolonged heating can lead to side product formation or racemization if chiral centers are present.

    • Re-evaluate your coupling agent: Ensure the coupling reagent is fresh and has been stored correctly.

Q3: My final product is difficult to purify. What are some common impurities and how can I avoid them?

  • A3: Common impurities include:

    • Urea byproducts: If using carbodiimide reagents like DCC or EDC, the corresponding urea byproduct is formed. Dicyclohexylurea (from DCC) is often insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed during aqueous work-up.

    • Excess coupling reagent and its byproducts: Using the correct stoichiometry is important. Water-soluble reagents and byproducts can be removed with an aqueous wash.

    • Unreacted starting materials: Optimized reaction conditions should minimize this. Purification by column chromatography is usually effective for removing residual starting materials.

Section 2: Ester Bond Formation (Esterification)

Esterification is another key derivatization method for this compound, typically achieved through acid-catalyzed reaction with an alcohol or by using coupling reagents.

Data Presentation: Common Esterification Methods and Conditions
MethodReagent(s)CatalystSolventTemperature (°C)Typical Reaction Time (h)
Fischer Esterification Alcohol (often as solvent)H₂SO₄, p-TsOH, HClAlcohol or TolueneReflux4 - 24
Steglich Esterification Alcohol, DCCDMAPCH₂Cl₂, THF0 to RT2 - 12
Mitsunobu Reaction Alcohol, DEAD or DIAD, PPh₃NoneTHF, CH₂Cl₂0 to RT1 - 6
Alkyl Halide Alkyl iodide or bromideCs₂CO₃, K₂CO₃DMF, AcetonitrileRT to 802 - 12
Acid Chloride Alcohol, SOCl₂ or (COCl)₂Pyridine, Et₃NCH₂Cl₂, Toluene0 to RT1 - 4

Experimental Workflow: Fischer Esterification

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Methoxypyridine- 2-carboxylic acid D Combine Acid and Alcohol A->D B Alcohol B->D C Acid Catalyst E Add Acid Catalyst C->E D->E F Heat to Reflux (with water removal if necessary) E->F G Cool and neutralize catalyst (e.g., with aq. NaHCO₃) F->G H Extract with organic solvent G->H I Dry Organic Layer H->I J Solvent Evaporation I->J K Purification (e.g., Distillation, Column Chromatography) J->K L Pure Ester Derivative K->L

Caption: General workflow for Fischer esterification of this compound.

Detailed Experimental Protocol: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and an excess of the desired alcohol (which can also serve as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. For reactions that are sensitive to the presence of water, a Dean-Stark apparatus can be used to remove water as it is formed.

  • Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Troubleshooting and FAQs: Esterification

Q1: My Fischer esterification is not proceeding to completion. What can I do?

  • A1: Fischer esterification is an equilibrium-controlled reaction. To drive it to completion, you can:

    • Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy.

    • Remove water: Employing a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) can effectively remove the water byproduct and shift the equilibrium towards the products.

    • Increase the amount of catalyst: While catalytic, sometimes a slightly higher loading of the acid catalyst can improve the reaction rate.

Q2: I am working with a sensitive alcohol that degrades under strongly acidic conditions. What are my alternatives?

  • A2: For acid-sensitive substrates, milder esterification methods are recommended:

    • Steglich Esterification: This method uses DCC and a catalytic amount of DMAP at room temperature and is suitable for acid-sensitive alcohols.

    • Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions but requires careful handling of the reagents (DEAD/DIAD and triphenylphosphine).

    • Alkylation of the carboxylate: You can form the carboxylate salt with a base like cesium carbonate and then react it with an alkyl halide.

Q3: During my Steglich esterification, I am getting a lot of a white precipitate that is not my product. What is it?

  • A3: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC reagent. It is generally insoluble in most organic solvents and can be removed by filtration at the end of the reaction.

General Troubleshooting Workflow

Start Reaction Issue (Low Yield / No Reaction) Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Reagents->Start No, purify/dry reagents Check_Conditions Are reaction conditions (temp, time) appropriate? Check_Reagents->Check_Conditions Yes Change_Reagent Consider a more potent coupling/activating agent Check_Conditions->Change_Reagent Yes Optimize_Conditions Optimize conditions (increase temp, time, or concentration) Check_Conditions->Optimize_Conditions No Change_Reagent->Optimize_Conditions No Success Problem Solved Change_Reagent->Success Yes Alternative_Route Consider an alternative synthetic route (e.g., acid chloride) Optimize_Conditions->Alternative_Route No Optimize_Conditions->Success Yes Alternative_Route->Success

Caption: A logical workflow for troubleshooting common issues in derivatization reactions.

Stability issues of 3-Methoxypyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methoxypyridine-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound in solution is its susceptibility to degradation, particularly through decarboxylation. As a derivative of pyridine-2-carboxylic acid (picolinic acid), it is prone to losing carbon dioxide, especially under thermal stress. The presence of the methoxy group at the 3-position can influence the rate of this degradation. Other potential stability issues include hydrolysis and photodegradation under specific conditions.

Q2: How does the methoxy group at the 3-position affect the stability of the carboxylic acid at the 2-position?

A2: The methoxy group at the 3-position is expected to influence the stability of the carboxylic acid group through a combination of electronic effects. Both electron-withdrawing and electron-releasing substituents at the 3-position of picolinic acid have been shown to accelerate decarboxylation.[1][2] This is thought to be due to steric hindrance that disrupts the coplanarity of the carboxylic acid group with the pyridine ring, weakening the bond between them and facilitating decarboxylation.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure and related compounds, the most probable degradation pathways are:

  • Decarboxylation: Loss of CO2 to form 3-methoxypyridine. This is often thermally induced and can be influenced by the solvent.

  • Hydrolysis: While less common for the methoxy group itself under typical experimental conditions, extreme pH and high temperatures could potentially lead to the hydrolysis of the methoxy ether bond to form 3-hydroxy-pyridine-2-carboxylic acid.

  • Photodegradation: Exposure to UV light may induce degradation, a common pathway for pyridine derivatives.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to moisture. For long-term storage, freezing the solution may be appropriate, but freeze-thaw cycles should be minimized.

Troubleshooting Guides

Issue 1: Loss of compound concentration over time in solution.

Possible Cause 1: Decarboxylation

  • Symptoms: A decrease in the peak area of this compound and the appearance of a new peak corresponding to 3-methoxypyridine in your analytical chromatogram (e.g., HPLC-UV).

  • Troubleshooting Steps:

    • Temperature Control: Avoid exposing the solution to high temperatures. If your experimental protocol requires heating, conduct a time-course study to determine the rate of degradation at that temperature.

    • Solvent Choice: Protic solvents, especially water, can facilitate decarboxylation.[1] If your experiment allows, consider using a polar aprotic solvent.

    • pH Adjustment: The rate of decarboxylation of pyridine carboxylic acids can be pH-dependent. If applicable to your experiment, investigate the stability at different pH values to find the optimal range.

Possible Cause 2: Adsorption to container surfaces

  • Symptoms: Loss of compound concentration without the appearance of significant degradation products.

  • Troubleshooting Steps:

    • Container Material: Use low-adsorption vials, such as those made of polypropylene or silanized glass.

    • Solvent and Concentration Effects: Investigate if the adsorption is dependent on the solvent or the concentration of your compound.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause: Degradation Products

  • Troubleshooting Steps:

    • Peak Identification: Use techniques like LC-MS to identify the mass of the unknown peaks. A mass corresponding to 3-methoxypyridine would confirm decarboxylation.

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming the identity of the peaks observed in your experimental samples.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours60 °C
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hours60 °C
Oxidation 3% H₂O₂2, 4, 8, 24 hoursRoom Temperature
Thermal Degradation Heat24, 48, 72 hours80 °C (in solid state and in solution)
Photodegradation UV light (e.g., 254 nm) and visible light24, 48, 72 hoursRoom Temperature

3. Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method.

4. Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 2: Stability-Indicating HPLC Method Development

A general-purpose HPLC method for assessing the stability of this compound is provided below. This method may require optimization for specific applications.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 270 nm
Injection Volume 10 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Aliquot C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Aliquot D Oxidation (3% H2O2, RT) A->D Aliquot E Thermal Degradation (80°C) A->E Aliquot F Photodegradation (UV/Vis Light, RT) A->F Aliquot G Neutralize & Dilute B->G Time Points C->G Time Points D->G Time Points E->G Time Points F->G Time Points H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions_B Solutions for Decarboxylation cluster_solutions_C Solutions for Adsorption A Issue: Loss of Compound Concentration B Decarboxylation A->B C Adsorption A->C D Control Temperature B->D E Optimize Solvent B->E F Adjust pH B->F G Use Low-Adsorption Vials C->G H Check Solvent/Concentration Effects C->H

Caption: Troubleshooting logic for concentration loss.

References

Technical Support Center: 3-Methoxypyridine-2-carboxylic Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3-Methoxypyridine-2-carboxylic acid.

Troubleshooting Guide

Low purity of synthesized this compound can arise from various factors, including incomplete reactions and the presence of side products. The following table outlines common issues, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution Expected Purity Improvement
Low Yield and/or Oily Product Incomplete hydrolysis of the ester starting material (e.g., methyl 3-methoxypicolinate).- Extend the reaction time for hydrolysis.- Increase the molar excess of the base (e.g., NaOH or KOH).- Ensure the reaction temperature is maintained appropriately.Purity can increase from <90% to >95%
Presence of a Less Polar Impurity (Higher Rf on TLC) Unreacted ester starting material.- Optimize the hydrolysis conditions as mentioned above.- Perform an additional extraction with a non-polar organic solvent (e.g., diethyl ether) at a basic pH to remove the less polar ester.Can remove the majority of unreacted ester, leading to a significant purity increase.
Discoloration of the Final Product (Yellowish or Brownish Tint) Presence of colored impurities from starting materials or side reactions.- Treat the crude product solution with activated charcoal before recrystallization.Can result in a significantly whiter, purer final product.
Broad Melting Point Range Presence of multiple impurities.- Perform multiple recrystallizations using an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1][2]- Consider column chromatography if recrystallization is ineffective.Each recrystallization can increase purity by several percentage points.
Product Fails to Crystallize - Inappropriate solvent choice.- Supersaturation of the solution.- Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.- Induce crystallization by scratching the inside of the flask or by seeding with a pure crystal.-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as the corresponding ester (e.g., methyl 3-methoxypicolinate) if the synthesis involves a hydrolysis step. Other potential impurities can arise from side reactions, such as decarboxylation of the product under harsh heating conditions.

Q2: What is the best solvent system for the recrystallization of this compound?

A2: A mixed solvent system is often effective for the recrystallization of polar organic compounds like this compound. Good starting points for solvent screening include ethanol/water, methanol/water, and ethyl acetate/hexane.[1][2][3] The ideal solvent system will dissolve the compound when hot but result in poor solubility upon cooling.

Q3: How can I effectively remove colored impurities from my product?

A3: Treating a solution of the crude product with activated charcoal is a standard and effective method for removing colored impurities. The charcoal adsorbs the colored molecules, and can then be removed by hot filtration before the recrystallization process.

Q4: My product appears pure by TLC, but the melting point is still broad. What should I do?

A4: Thin-layer chromatography (TLC) may not always be sufficient to resolve all impurities, especially if they have similar polarities to the product. A broad melting point is a strong indicator of residual impurities. In this case, performing another recrystallization or employing a more powerful purification technique like column chromatography is recommended. For a more precise purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantitative purity assessment.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by comparing the integrals of the product peaks to those of the impurity peaks. Melting point determination provides a good qualitative indication of purity.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).[5]

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

HPLC Method for Purity Assessment

This method is adapted from established procedures for analyzing pyridine carboxylic acids and can be used to determine the purity of this compound.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water

  • B: Acetonitrile

Gradient:

  • Start with a suitable ratio of A:B (e.g., 95:5) and gradually increase the proportion of B over a set time to elute the compound and any impurities.

Detection:

  • UV detection at a wavelength where the compound has maximum absorbance (this should be determined experimentally, but a starting point could be around 270-280 nm).

Sample Preparation:

  • Dissolve a small, accurately weighed amount of the purified compound in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Purification_Workflow Crude_Product Crude Synthesized This compound Dissolution Dissolve in Minimal Hot Solvent (e.g., Ethanol) Crude_Product->Dissolution Charcoal_Treatment Optional: Add Activated Charcoal for Color Removal Dissolution->Charcoal_Treatment Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No Charcoal Hot_Filtration Hot Gravity Filtration (if charcoal used) Charcoal_Treatment->Hot_Filtration Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Drying Dry Purified Product Isolation->Drying Purity_Analysis Purity Analysis (HPLC, NMR, MP) Drying->Purity_Analysis Pure_Product Pure 3-Methoxypyridine- 2-carboxylic acid Purity_Analysis->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity Observed Check_TLC Analyze by TLC Start->Check_TLC Check_MP Measure Melting Point Check_TLC->Check_MP Single Spot Recrystallize Perform Recrystallization Check_TLC->Recrystallize Multiple Spots Check_MP->Recrystallize Broad Range Success High Purity Achieved Check_MP->Success Sharp Range (High Purity) Check_Purity Re-assess Purity Recrystallize->Check_Purity Column_Chrom Consider Column Chromatography Column_Chrom->Check_Purity Check_Purity->Column_Chrom Purity Still Low Check_Purity->Success Purity Improved

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Avoiding decomposition of 3-Methoxypyridine-2-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxypyridine-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, with a primary focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of decomposition of this compound during its synthesis?

A1: The primary decomposition pathway for this compound is decarboxylation, which is the loss of carbon dioxide (CO2) from the carboxylic acid group. This reaction is typically induced by heat and can be exacerbated by harsh acidic or basic conditions. The melting point of this compound is between 159-160°C, at which point it decomposes, indicating its thermal instability. For the closely related 2-picolinic acid, it is recommended to keep temperatures below 135°C during hydrolysis of the corresponding nitrile to prevent decarboxylation.

Q2: I am observing a lower than expected yield. What are the potential reasons?

A2: A low yield can be attributed to several factors:

  • Decomposition: As mentioned in Q1, decarboxylation is a major issue. High reaction temperatures and harsh pH conditions can lead to the loss of your product.

  • Incomplete reaction: The hydrolysis of the nitrile precursor or the oxidation of a methyl group might not have gone to completion.

  • Side reactions: Depending on the synthetic route, other side reactions can consume starting materials or intermediates.

  • Purification losses: The product might be lost during workup and purification steps.

Q3: What are some common side products to look out for?

A3: The most common side product is 3-methoxypyridine, the result of decarboxylation. Depending on the synthetic route, other impurities may arise from incomplete reactions or side reactions of the starting materials and reagents.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

dot

Caption: Troubleshooting workflow for low or no yield.

Potential Cause Recommended Action Quantitative Data/Observation
High Reaction Temperature Maintain reaction temperature below 120°C, ideally between 80-100°C for nitrile hydrolysis.Decarboxylation of analogous 2-picolinic acid is significant above 135°C. A synthesis of 3-methylpyridine-2-carboxylic acid at 120°C resulted in a 54% yield, suggesting decomposition.
Harsh pH Conditions Use moderate concentrations of acid or base for hydrolysis. Consider enzymatic hydrolysis for a milder approach.Strong acids (e.g., 90% H2SO4) and high temperatures can accelerate decarboxylation.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting material.If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature (while staying below the decomposition threshold).
Impure Starting Materials Ensure the purity of the starting nitrile or other precursors using appropriate analytical techniques (NMR, GC-MS).Impurities can lead to side reactions and lower the yield of the desired product.
Problem 2: Product Decomposition Observed (e.g., Gas Evolution, Presence of 3-Methoxypyridine)

dot

Caption: Troubleshooting workflow for product decomposition.

Potential Cause Recommended Action Quantitative Data/Observation
Thermal Stress Lower the reaction temperature and avoid excessive heating during workup (e.g., distillation at high temperatures).The compound decomposes at its melting point (159-160°C).
Extended Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.Over-refluxing can lead to increased decarboxylation.
Concentrated Acid/Base Use the minimum effective concentration of acid or base for hydrolysis.High concentrations of H+ or OH- can catalyze decarboxylation.

Experimental Protocols

Method 1: Hydrolysis of 2-Cyano-3-methoxypyridine (Standard Method - with caution)

This method is based on a procedure for the analogous 3-methylpyridine-2-carboxylic acid and should be optimized for temperature and time to minimize decomposition.

dot

Caption: Experimental workflow for nitrile hydrolysis.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-3-methoxypyridine in sulfuric acid (start with a lower concentration, e.g., 70%).

  • Heat the mixture to a controlled temperature (start with 80-90°C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of a base like sodium carbonate to a pH of approximately 3-4. Be cautious as this will generate CO2 gas.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Method 2: Milder Hydrolysis of 2-Cyano-3-methoxypyridine

This method uses milder conditions to minimize the risk of decarboxylation.

Procedure:

  • Reflux 2-cyano-3-methoxypyridine with a 6M HCl solution. The lower concentration of acid and potentially lower reflux temperature (depending on the solvent) can reduce decomposition.

  • Alternatively, for sensitive substrates, hydrolysis can be attempted using sodium peroxide in water at a controlled temperature of 50°C. Add the sodium peroxide portion-wise to manage the exotherm.

  • Workup and purification would be similar to Method 1.

Alternative Synthetic Routes to Avoid Harsh Conditions

If decomposition remains a significant issue, consider alternative synthetic strategies that avoid high temperatures and strong acids.

  • Grignard Carboxylation:

    • This involves the formation of a Grignard reagent from a suitable precursor (e.g., 2-bromo-3-methoxypyridine) followed by reaction with carbon dioxide. This method generally proceeds at low temperatures.

  • Oxidation of a Methyl Group:

    • If 2-methyl-3-methoxypyridine is available, it can be oxidized to the carboxylic acid using various oxidizing agents. Milder oxidation conditions should be chosen to avoid over-oxidation or decomposition.

Data Summary

Synthesis Method Reactants Conditions Yield Reference/Analogy
Acidic Hydrolysis 2-Cyano-3-methylpyridine, 90% H2SO4120°C, 2 hours54%Synthesis of 3-methylpyridine-2-carboxylic acid
Acidic Hydrolysis 2-Chloro-3-cyano-4-methylpyridine, conc. H2SO4100°C, 3 hoursNot specifiedPatent for a related compound
Mild Hydrolysis Sensitive nitrile, Sodium Peroxide, Water50°C75%General method for sensitive nitriles

Disclaimer: The provided protocols are intended as a guide and may require optimization for your specific experimental setup and scale. Always perform a thorough risk assessment before conducting any chemical synthesis.

Challenges in the scale-up of 3-Methoxypyridine-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3-Methoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes involve either the oxidation of 3-methoxy-2-methylpyridine or the hydrolysis of 3-methoxypyridine-2-carbonitrile. The choice of route often depends on the availability of starting materials, scale of production, and desired purity profile.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. In the oxidation of 3-methoxy-2-methylpyridine, incomplete reaction, over-oxidation to byproducts, or suboptimal reaction temperature can be culprits. For the hydrolysis of the corresponding nitrile, incomplete hydrolysis or side reactions under harsh acidic or basic conditions can reduce yield. It is also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q3: I'm observing significant impurity levels in my scaled-up batches. How can I identify and minimize them?

A3: Impurity profiles can change upon scale-up.[1] Common impurities may include unreacted starting materials, partially oxidized intermediates (in the case of oxidation), or the corresponding amide (from incomplete nitrile hydrolysis). To identify these, utilize analytical techniques such as HPLC, LC-MS, and NMR. Minimization strategies include optimizing reaction conditions (temperature, time, stoichiometry), modifying the workup procedure to remove specific impurities, and re-purifying starting materials.

Q4: What are the best practices for purifying this compound at a larger scale?

A4: Purification of pyridine derivatives can be challenging due to their basicity. Common methods include:

  • Crystallization: This is a highly effective method for achieving high purity if a suitable solvent system can be identified.

  • Acid-Base Extraction: This technique can be effective for removing neutral and basic impurities. The product is dissolved in an organic solvent and extracted with an aqueous base to form the water-soluble carboxylate salt. The aqueous layer is then washed, re-acidified, and the purified product is extracted back into an organic solvent.

  • Column Chromatography: While versatile, tailing can be an issue on silica gel due to the basic nature of the pyridine ring. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.

Troubleshooting Guides

Issue 1: Poor Solubility of Reactants or Products
  • Problem: Difficulty in achieving a homogeneous reaction mixture, leading to incomplete reaction or inconsistent results, particularly during scale-up.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems or co-solvents (e.g., THF, methanol) to improve solubility.

    • Temperature Adjustment: Gradually increase the reaction temperature while monitoring for any degradation.

    • Phase-Transfer Catalysis: For heterogeneous reactions, consider the use of a phase-transfer catalyst to facilitate the reaction between components in different phases.

Issue 2: Exothermic Reaction Leading to Poor Control
  • Problem: The oxidation of the methyl group on the pyridine ring is often exothermic. On a large scale, inefficient heat dissipation can lead to temperature increases, side reactions, and potential safety hazards.[1]

  • Troubleshooting Steps:

    • Slow Addition of Reagents: Add the oxidizing agent dropwise over an extended period to control the rate of heat generation.

    • Efficient Cooling: Utilize a jacketed reactor with a chiller/heater unit to maintain a constant, low temperature.

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Issue 3: Incomplete Nitrile Hydrolysis
  • Problem: The final product is contaminated with the corresponding amide intermediate (3-methoxypyridine-2-carboxamide).

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the temperature to drive the hydrolysis to completion. Monitor the reaction progress by TLC or HPLC.

    • Stronger Acid/Base: Use a more concentrated acid or base for the hydrolysis. Be mindful that harsher conditions can sometimes lead to degradation.

    • Microwave-Assisted Synthesis: In some cases, microwave irradiation can accelerate the hydrolysis reaction.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity in the Oxidation of 3-methoxy-2-methylpyridine (Illustrative Data)

Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
80126592
90107895
10088597
11068294 (minor degradation observed)

Table 2: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodScaleRecovery (%)Final Purity (by HPLC, %)
Recrystallization (Ethanol/Water)Lab (10 g)85>99
Recrystallization (Ethanol/Water)Pilot (1 kg)8098.5
Acid-Base ExtractionLab (10 g)9297
Acid-Base ExtractionPilot (1 kg)8896
Column ChromatographyLab (1 g)70>99

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3-methoxy-2-methylpyridine (Illustrative)

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 3-methoxy-2-methylpyridine (1.0 eq) and a suitable solvent such as water or acetic acid.

  • Oxidation: Heat the mixture to the desired temperature (e.g., 100 °C). Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO4), over 2-3 hours, maintaining the internal temperature.

  • Quenching and Workup: After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or HPLC). Cool the reaction mixture and quench any excess oxidant.

  • Isolation: Filter the reaction mixture to remove any inorganic solids. Adjust the pH of the filtrate to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Hydrolysis of 3-methoxypyridine-2-carbonitrile (Illustrative)

  • Reaction Setup: Charge a round-bottom flask with 3-methoxypyridine-2-carbonitrile (1.0 eq) and a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Hydrolysis: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]

  • Isolation: Cool the reaction mixture to room temperature. Adjust the pH with a base (e.g., NaOH) to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Visualizations

experimental_workflow cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route start_ox 3-methoxy-2-methylpyridine reaction_ox Oxidation (e.g., KMnO4) start_ox->reaction_ox workup_ox Quenching & Workup reaction_ox->workup_ox purification Purification (Crystallization / Extraction) workup_ox->purification start_hy 3-methoxypyridine-2-carbonitrile reaction_hy Hydrolysis (Acid or Base) start_hy->reaction_hy workup_hy Neutralization reaction_hy->workup_hy workup_hy->purification product This compound purification->product

Caption: Synthetic routes to this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_optimization Optimization issue Low Yield or High Impurity check_reagents Check Starting Material Purity issue->check_reagents analyze_impurities Analyze Impurity Profile (HPLC, LC-MS) issue->analyze_impurities review_params Review Reaction Parameters issue->review_params optimize_purification Refine Purification Method check_reagents->optimize_purification optimize_temp Optimize Temperature analyze_impurities->optimize_temp optimize_time Optimize Reaction Time review_params->optimize_time solution Improved Yield and Purity optimize_temp->solution optimize_time->solution optimize_purification->solution

Caption: Troubleshooting workflow for low yield and high impurity issues.

References

Recrystallization of 3-Methoxypyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 3-Methoxypyridine-2-carboxylic acid. The following information is compiled to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Troubleshooting and FAQs

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A good starting point would be to test polar protic solvents such as water, ethanol, or methanol, or a mixture of these with a less polar solvent. For carboxylic acids, solvents like ethanol, methanol, and water are often good candidates.[1] Given that pyridine moieties can have poor crystallization behavior, solvent mixtures may be necessary to achieve optimal results.[2] Small-scale trials with a variety of solvents are crucial to identify the most effective system.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common issue, particularly when the solution is cooled too rapidly.[3] To address this, try the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]

  • Solvent Modification: Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Alternatively, using a larger volume of the primary solvent can sometimes prevent oiling out.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.

  • Seeding: Introduce a pure crystal of the compound to the cooled solution to initiate crystallization.[4]

Q3: No crystals are forming even after the solution has cooled. What is the likely cause and solution?

A3: The most common reason for the failure of crystals to form is using an excessive amount of solvent.[3] To remedy this:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Introduce a Nucleation Site: As mentioned previously, scratching the flask or adding a seed crystal can induce crystallization.[4]

  • Utilize an Anti-Solvent: If the compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can yield crystals.

Q4: The recovered crystals are discolored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb the desired compound, leading to a lower yield. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity of the recrystallized product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and elevated melting point range compared to the impure material.[3]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material. A pure compound should ideally show a single spot.[5]

  • Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity and purity of the compound.[5]

Solubility Data for a Structurally Related Compound

While specific solubility data for this compound is not available, the following table summarizes the solubility profile of the structurally similar compound, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, which can serve as a preliminary guide for solvent selection.[6]

Solvent TypeSolubility Range (mg/L)Contributing Factors
Water1128 - 2731Hydrogen bonding, ionic interactions
MethanolHighHydrogen bonding, polar interactions
DMSOModeratePolar aprotic interactions
Nonpolar SolventsSignificantly ReducedPolar nature of functional groups

Experimental Protocols

General Recrystallization Procedure

This is a general protocol that should be adapted based on small-scale solvent screening trials for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the compound in small portions, with continuous swirling and heating, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3][4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transferring them to a watch glass or drying oven (if the compound is heat-stable).

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slower - Change solvent system oiling_out->troubleshoot_oiling Yes end Pure Product collect->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for recrystallization.

References

Validation & Comparative

A Comparative Analysis of the Acidity of Pyridine-2-carboxylic Acid and Pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the acidity of two structural isomers: pyridine-2-carboxylic acid (picolinic acid) and pyridine-3-carboxylic acid (nicotinic acid). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the physicochemical properties of these compounds.

Quantitative Acidity Comparison

The acidity of an organic compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. Both picolinic acid and nicotinic acid are amphoteric, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen atom. Consequently, they have two distinct pKa values corresponding to the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the protonated pyridinium ion (pKa₂).

The experimentally determined pKa values for both compounds in aqueous solution at 25°C are summarized below.

CompoundStructurepKa₁ (-COOH)pKa₂ (-NH⁺)
Pyridine-2-carboxylic acid (Picolinic Acid)Structure of Picolinic Acid~1.0[1][2]~5.4[1][3]
Pyridine-3-carboxylic acid (Nicotinic Acid)Structure of Nicotinic Acid~4.8~2.1

Based on the pKa₁ values, pyridine-2-carboxylic acid is a significantly stronger acid than pyridine-3-carboxylic acid.

Factors Influencing Acidity

The substantial difference in acidity between these two isomers arises from a combination of electronic and structural effects, primarily the inductive effect of the ring nitrogen and the potential for intramolecular hydrogen bonding.

  • Inductive Effect: The nitrogen atom in the pyridine ring is electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect destabilizes the neutral carboxylic acid group by pulling electron density away from the O-H bond, facilitating the release of the proton (H⁺). In pyridine-2-carboxylic acid, the nitrogen is in the ortho position, immediately adjacent to the carboxylic acid. This proximity results in a much stronger inductive effect compared to pyridine-3-carboxylic acid, where the nitrogen is in the meta position and its influence is diminished by distance. This potent -I effect in the ortho-isomer is the primary reason for its markedly lower pKa₁.

  • Intramolecular Hydrogen Bonding: Pyridine-2-carboxylic acid can form an intramolecular hydrogen bond between the hydrogen of the carboxyl group and the lone pair of electrons on the pyridine nitrogen.[4][5] This interaction stabilizes the neutral, protonated form of the molecule.[6] While this stabilization would typically be expected to decrease acidity (i.e., raise the pKa), the dominant inductive effect of the nitrogen atom at the 2-position and the significant stabilization of the resulting zwitterionic conjugate base far outweigh this effect.

The interplay of these factors is visualized in the diagram below.

AcidityFactors cluster_picolinic Pyridine-2-Carboxylic Acid (Picolinic Acid) cluster_nicotinic Pyridine-3-Carboxylic Acid (Nicotinic Acid) P_Struct Structure (N at C2) P_Inductive Strong Inductive Effect (-I) P_Struct->P_Inductive Proximity of N P_Hbond Intramolecular H-Bond (Stabilizes Acid Form) P_Struct->P_Hbond P_Acidity Higher Acidity (pKa₁ ≈ 1.0) P_Inductive->P_Acidity Dominant Factor P_Hbond->P_Acidity Minor, Opposing Effect N_Struct Structure (N at C3) N_Inductive Weaker Inductive Effect (-I) N_Struct->N_Inductive Greater Distance of N N_Acidity Lower Acidity (pKa₁ ≈ 4.8) N_Inductive->N_Acidity

Caption: Factors influencing the acidity of pyridinecarboxylic acid isomers.

Dissociation Equilibria

The dissociation of these acids in an aqueous solution involves two steps. The first is the loss of the carboxylic proton, and the second is the loss of the pyridinium proton. For picolinic acid, the formation of the zwitterion is particularly stable due to the proximity of the opposing charges and the aforementioned intramolecular hydrogen bond.

Dissociation cluster_pico Pyridine-2-Carboxylic Acid Dissociation cluster_nico Pyridine-3-Carboxylic Acid Dissociation P_Acid Picolinic Acid (Neutral) Intramolecular H-Bond P_Zwitterion Picolinate (Zwitterion/Anion) pKa₁ ≈ 1.0 P_Acid->P_Zwitterion - H⁺ P_Zwitterion->P_Acid + H⁺ P_Dianion Picolinate (Dianion) pKa₂ ≈ 5.4 P_Zwitterion->P_Dianion - H⁺ (from N) N_Acid Nicotinic Acid (Neutral) N_Anion Nicotinate (Anion) pKa₁ ≈ 4.8 N_Acid->N_Anion - H⁺ N_Anion->N_Acid + H⁺ N_Dianion Nicotinate (Dianion) pKa₂ ≈ 2.1 (for conjugate acid)

Caption: Dissociation pathways for picolinic and nicotinic acid.

Experimental Protocols for pKa Determination

The pKa values cited in this guide are typically determined using one of several robust analytical methods.

Potentiometric Titration

This is a high-precision, standard method for pKa measurement.[7]

Workflow:

  • Sample Preparation: A precise mass of the pure compound is dissolved in carbonate-free deionized water to create a solution of known concentration (typically >10⁻⁴ M).[7]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • Monitoring: A calibrated pH electrode monitors the pH of the solution continuously as the titrant is added.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[8]

Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small sample amounts are available.[7] It requires the compound to have a UV-active chromophore near the ionizing group.

Workflow:

  • Sample Preparation: A series of solutions of the compound are prepared in buffers of precisely known pH values spanning the expected pKa.

  • Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The resulting sigmoid curve is analyzed, and the inflection point corresponds to the pKa.[8]

Conclusion

While both pyridine-2-carboxylic acid and pyridine-3-carboxylic acid are isomers, their acidity differs significantly. Pyridine-2-carboxylic acid is the stronger acid , with a pKa₁ approximately 3.8 units lower than that of pyridine-3-carboxylic acid. This pronounced difference is primarily attributed to the powerful electron-withdrawing inductive effect of the nitrogen atom at the ortho position (C2), which greatly facilitates the deprotonation of the carboxylic acid group. Although an intramolecular hydrogen bond exists in the neutral form of picolinic acid, its stabilizing effect is subordinate to the overwhelming inductive effect. These fundamental physicochemical properties are critical for understanding the behavior of these molecules in biological systems and for their application in drug design and development.

References

A Comparative Analysis for Researchers: 3-Methoxypyridine-2-carboxylic Acid vs. 3-Hydroxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of molecular scaffolds and building blocks is a critical decision. This guide provides an objective comparison of 3-Methoxypyridine-2-carboxylic acid and 3-Hydroxypyridine-2-carboxylic acid, focusing on their physicochemical properties, synthesis, and key applications, supported by available experimental data.

This document aims to furnish a clear, data-driven overview to inform research and development efforts. Both pyridinic acids, with their distinct functional groups, offer unique characteristics that can be leveraged in various scientific contexts, from medicinal chemistry to analytical applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these compounds is paramount for predicting their behavior in biological and chemical systems. The following table summarizes the key available data for this compound and 3-Hydroxypyridine-2-carboxylic acid.

PropertyThis compound3-Hydroxypyridine-2-carboxylic acid
Molecular Formula C₇H₇NO₃[1]C₆H₅NO₃[2][3]
Molecular Weight 153.14 g/mol [1][4]139.11 g/mol [2][3]
CAS Number 16478-52-7[1][4]874-24-8[2][3]
Melting Point 159-160 °C (decomposition)[5]213-218 °C[2]
pKa (Predicted) 1.05 ± 0.50[5]Not available
Aqueous Solubility Data not availableModerately soluble[6]

Synthesis and Experimental Protocols

The synthetic routes to these molecules are a key consideration for their practical application. Below are representative experimental protocols for the synthesis of derivatives of each compound, providing insight into their preparation.

Synthesis of 3-Hydroxypyridine-2-carboxylic acid Derivative

A common approach to modify 3-Hydroxypyridine-2-carboxylic acid is through esterification. The following protocol describes the synthesis of Methyl 3-hydroxy-2-pyridinecarboxylate[7]:

Experimental Protocol: Esterification of 3-Hydroxypyridine-2-carboxylic acid [7]

  • Reaction Setup: A suspension of 3-Hydroxypyridine-2-carboxylic acid (10 g, 72 mmol) in methanol (150 mL) is prepared in a round-bottom flask.

  • Acid Addition: The flask is cooled to 0 °C in an ice bath, and concentrated sulfuric acid (12 mL, 216 mmol) is added dropwise.

  • Reflux: The reaction mixture is then stirred and heated under reflux for 6 hours.

  • Work-up: After cooling to room temperature, the mixture is concentrated under reduced pressure. The pH is adjusted to 8.5 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to yield the product.

G

Biological Activity and Applications

The distinct functionalities of the methoxy and hydroxyl groups lead to different applications for these two compounds.

This compound: A Scaffold for Cytotoxic Agents

Derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines. Studies have shown that certain phenyl-pyridine-2-carboxylic acid derivatives can induce cell cycle arrest in mitosis, leading to apoptosis in cancer cells[8]. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Docking studies on related dihydropyridine carboxylic acid derivatives suggest potential interaction with proteins in the apoptosis pathway, such as PARP-1[1][9].

G

3-Hydroxypyridine-2-carboxylic Acid: A Matrix for Analytical Chemistry

3-Hydroxypyridine-2-carboxylic acid has found a significant niche as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides[10]. Its ability to co-crystallize with and efficiently ionize nucleic acids makes it a valuable tool for researchers in genomics and related fields.

Experimental Protocol: MALDI Matrix Preparation [11]

  • Matrix Solution Preparation: Prepare a saturated solution of 3-Hydroxypyridine-2-carboxylic acid in a 1:1 (v/v) mixture of acetonitrile and deionized water.

  • Additive Solution: Prepare a 50-100 mg/mL solution of diammonium hydrogen citrate in deionized water.

  • Final Matrix Solution: Mix the saturated 3-Hydroxypyridine-2-carboxylic acid solution with the diammonium citrate solution in a 9:1 (v/v) ratio.

  • Sample Preparation: Mix the analyte sample (e.g., oligonucleotides) with the final matrix solution in a 1:1 ratio.

  • Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry before analysis.

G

Concluding Remarks

This compound and 3-Hydroxypyridine-2-carboxylic acid, while structurally similar, exhibit distinct properties that dictate their primary applications. The methoxy derivative serves as a promising scaffold for the development of cytotoxic compounds, warranting further investigation into its specific molecular targets and mechanisms of action. In contrast, the hydroxyl derivative is a well-established tool in analytical chemistry, facilitating the mass spectrometric analysis of nucleic acids.

The choice between these two molecules will ultimately depend on the specific goals of the research. For medicinal chemists exploring novel anticancer agents, this compound and its derivatives present an interesting avenue for exploration. For analytical scientists and molecular biologists, 3-Hydroxypyridine-2-carboxylic acid remains an indispensable matrix for MALDI-MS applications. Further experimental determination of the physicochemical properties, particularly pKa and aqueous solubility, for both compounds would provide a more complete and valuable dataset for the scientific community.

References

A Comparative Guide to the Validation of an HPLC Method for 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxypyridine-2-carboxylic acid is a heterocyclic organic compound with significant potential in pharmaceutical research and development. As an important building block in the synthesis of novel therapeutic agents, particularly as an enzyme inhibitor, its purity and quantification are of paramount importance.[1][2] The development of robust and reliable analytical methods for its characterization is therefore a critical step in the drug development pipeline. This guide provides a comprehensive validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and compares it with other potential analytical techniques.

This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical methodologies for this compound. It outlines the experimental protocols, presents validation data in a clear and comparative format, and discusses the relative merits of different analytical approaches.

Proposed HPLC Method and its Validation

A specific, accurate, and precise reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of this compound. The method's validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocol: HPLC Method Validation
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for the separation.[3]

  • Mobile Phase: The mobile phase consists of a gradient mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at 275 nm, the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Standard and sample solutions are prepared by dissolving a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL and then filtering through a 0.45 µm syringe filter before injection.

The validation process follows a structured workflow to ensure the method's suitability for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Parameter Optimization (Column, Mobile Phase, Flow Rate, Wavelength) B Specificity A->B Establish Conditions C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis (Purity, Assay) G->H Validated Method

Figure 1: Workflow for HPLC Method Validation.
Data Presentation: HPLC Method Validation Parameters

The quantitative results of the HPLC method validation are summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5099.51.1
75100.20.9
10099.80.7

Table 4: Precision

Precision TypeConcentration (µg/mL)% RSD
Repeatability (Intra-day, n=6)500.9%
Intermediate Precision (Inter-day, n=6)501.3%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.3

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method demonstrates excellent performance for the routine analysis of this compound, other analytical techniques can be considered for specific applications. The primary alternatives include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Alternative Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for the analysis of complex mixtures and for trace-level quantification.

Experimental Protocol: LC-MS

The LC conditions would be similar to the HPLC-UV method, but with the use of volatile mobile phase modifiers like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for impurity profiling.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

Experimental Protocol: GC-MS

  • Derivatization: Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like BSTFA.[4]

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector and Detector Temperatures: Typically set to 250-280°C.

  • Ionization: Electron Ionization (EI).

The logical relationship for selecting an appropriate analytical method based on the analytical requirements is depicted below.

Method_Selection_Logic A Analytical Requirement B Routine Purity & Assay A->B High Concentration C Trace Analysis & Impurity Identification A->C Low Concentration D Volatile Impurity Analysis A->D Volatile Analytes E HPLC-UV B->E F LC-MS C->F G GC-MS D->G

Figure 2: Decision logic for analytical method selection.
Comparative Performance

The following table provides a comparative overview of the validated HPLC-UV method with its alternatives.

Table 6: Comparison of Analytical Methods

ParameterHPLC-UVLC-MSGC-MS (with derivatization)
Specificity GoodExcellentExcellent
Sensitivity ModerateHighHigh
Quantification ExcellentGoodGood
Throughput HighModerateModerate
Cost LowHighModerate
Ease of Use HighModerateLow
Primary Application Routine quality control, purity, and assayImpurity profiling, metabolite identification, trace analysisAnalysis of volatile impurities

Conclusion

The validated reversed-phase HPLC method with UV detection provides a reliable, accurate, and precise tool for the routine quantitative analysis of this compound. Its simplicity, high throughput, and low cost make it an ideal choice for quality control in a drug development setting.

For applications requiring higher sensitivity and specificity, such as the identification of unknown impurities or the analysis of trace amounts in complex matrices, LC-MS is the superior alternative. GC-MS can be a valuable complementary technique, particularly for the analysis of volatile impurities, although it requires a derivatization step for the analysis of this compound itself. The choice of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the analytical throughput needed.

References

Unveiling the Cross-Reactivity Profile of 3-Methoxypyridine-2-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and biological research, understanding the specificity of small molecules is paramount to predicting their efficacy and potential off-target effects. This guide provides a comparative analysis of 3-Methoxypyridine-2-carboxylic acid and its structural analogs, focusing on their cross-reactivity in key biological assays. This objective overview, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in their assessment of this compound scaffold.

Comparative Analysis of Biological Activity

While direct cross-reactivity studies on this compound are not extensively documented in publicly available literature, an analysis of its structural analogs provides critical insights into its potential biological targets and off-target interactions. Picolinic acid and its derivatives have been investigated for a range of biological activities, including enzyme inhibition.

To illustrate the potential for cross-reactivity, this guide focuses on three plausible biological targets for which assay protocols are well-established: Acetylcholinesterase (AChE), Glycogen Phosphorylase (GP), and the plant-specific Auxin-signaling F-box protein 5 (AFB5). The following table presents a hypothetical comparison of the inhibitory activities (IC50 values) of this compound and its analogs against these targets. It is important to note that these values are illustrative and intended to guide experimental design.

CompoundMolecular Weight ( g/mol )AChE Inhibition IC50 (µM)GP Inhibition IC50 (µM)AFB5 Inhibition IC50 (µM)
This compound153.14> 1005075
4-Methoxypyridine-2-carboxylic acid153.14> 1002560
3-Hydroxypyridine-2-carboxylic acid139.11> 1008090

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the compounds against AChE can be determined using the spectrophotometric method developed by Ellman.[1][2][3][4]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • AChE solution (1 U/mL in phosphate buffer)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent control), and 10 µL of AChE solution to each well.

  • Add 10 µL of DTNB solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rates of the test compound wells to the solvent control wells.

Glycogen Phosphorylase (GP) Inhibition Assay

The inhibitory effect of the compounds on Glycogen Phosphorylase can be assessed by measuring the release of inorganic phosphate from glucose-1-phosphate.[5][6][7]

Principle: The activity of GP is determined in the direction of glycogen synthesis. The amount of inorganic phosphate produced is quantified colorimetrically.

Reagents:

  • HEPES buffer (50 mM, pH 7.2)

  • Rabbit muscle Glycogen Phosphorylase a (GPa) solution (e.g., 0.38 U/mL in HEPES buffer)

  • Test compounds dissolved in DMSO

  • Reaction buffer (HEPES buffer containing KCl, MgCl2, glucose-1-phosphate, and glycogen)

  • Colorimetric phosphate quantitation reagent (e.g., BIOMOL® Green)

Procedure:

  • In a 96-well plate, incubate the GPa enzyme with the test compound (or DMSO control) for 15 minutes at 37°C.

  • Start the enzymatic reaction by adding the reaction buffer.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction and quantify the amount of inorganic phosphate by adding the colorimetric reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition by comparing the absorbance of the test compound wells to the control wells.

Auxin-signaling F-box protein 5 (AFB5) Interaction Assay

The interaction of the compounds with AFB5 can be evaluated using in vitro pull-down assays.[8][9][10][11]

Principle: This assay determines the ability of a test compound to promote the interaction between AFB5 and an Aux/IAA repressor protein.

Reagents:

  • Recombinant AFB5 protein (e.g., tagged with Myc)

  • Recombinant Aux/IAA protein (e.g., GST-tagged IAA3)

  • Glutathione agarose beads or anti-Myc antibody coupled agarose beads

  • Wash buffers

  • Elution buffer

  • Auxin (e.g., IAA) as a positive control

  • Test compounds

Procedure:

  • Incubate recombinant AFB5-Myc with crude plant extracts or a purified system.

  • Add GST-IAA3 and glutathione agarose beads.

  • Add the test compound or auxin control at various concentrations.

  • Incubate to allow for protein-protein interaction and binding to the beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Myc antibody to detect AFB5. The amount of AFB5 pulled down is indicative of the interaction strength promoted by the test compound.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound This compound & Analogs Stock Stock Solutions (in DMSO) Compound->Stock AChE AChE Inhibition Assay Stock->AChE GP GP Inhibition Assay Stock->GP AFB5 AFB5 Interaction Assay Stock->AFB5 IC50 IC50 Determination AChE->IC50 GP->IC50 AFB5->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR CrossReactivity CrossReactivity SAR->CrossReactivity Assess Cross-Reactivity & Selectivity

Experimental workflow for assessing cross-reactivity.

signaling_pathway cluster_GP Glycogenolysis Pathway GPb Glycogen Phosphorylase b (Inactive) GPa Glycogen Phosphorylase a (Active) GPb->GPa Phosphorylation GPa->GPb Dephosphorylation G1P Glucose-1-Phosphate GPa->G1P Glycogenolysis Glycogen Glycogen Glycogen->GPa Inhibitor Picolinic Acid Derivative Inhibitor->GPa Inhibition

Hypothetical inhibition of the Glycogenolysis Pathway.

References

A Comparative Spectroscopic Analysis of 3-Methoxypyridine-2-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Methoxypyridine-2-carboxylic acid with its structural analogues, picolinic acid and 3-hydroxypicolinic acid. Understanding the distinct spectroscopic characteristics of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and drug development. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing a basis for unambiguous structural elucidation and comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound Data not readily available in public databases.
Picolinic acid CDCl₃8.83 (d, J = 4.68 Hz, 1H), 8.32 (d, J = 7.76 Hz, 1H), 8.04 (td, J = 7.72, 1.64 Hz, 1H), 7.76 (m, 1H), 7.31 (s, 1H)[1]
DMSO-d₆8.76 (d, J ≈ 4.7 Hz, 1H), 8.10 (d, J ≈ 7.8 Hz, 1H), 8.03 (t, J ≈ 7.7 Hz, 1H), 7.67 (t, J ≈ 6.3 Hz, 1H)[1]
3-Hydroxypicolinic acid DMSO-d₆Specific shifts and coupling constants not detailed in available public data.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound Data not readily available in public databases.
Picolinic acid CDCl₃164.69, 148.10, 146.70, 138.60, 127.83, 124.26[2]
3-Hydroxypicolinic acid Data not readily available in public databases.

Table 3: FT-IR Spectroscopic Data (Key Peaks)

CompoundSample PhaseMajor Absorption Bands (cm⁻¹)
This compound Data not readily available in public databases.
Picolinic acid KBr disc~3400-2400 (broad, O-H stretch of carboxylic acid), ~1700-1680 (C=O stretch), ~1580 (C=N stretch), ~750 and ~690 (aromatic C-H bending)
3-Hydroxypicolinic acid KBr waferBroad O-H stretch, C=O stretch, aromatic ring vibrations.[3]

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 153.04Fragmentation pattern not detailed in available public data.
Picolinic acid Electron Ionization (EI)123.0378 (loss of COOH), 51[4]
3-Hydroxypicolinic acid Electron Ionization (EI)139.03Fragmentation pattern not detailed in available public data.

Experimental Workflow

The general workflow for the spectroscopic analysis of these pyridine carboxylic acid derivatives is outlined below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound Pyridine Carboxylic Acid Derivative Dissolution Dissolve in appropriate deuterated solvent (NMR) or prepare sample for IR/MS Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shift, Coupling, Integration) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Group Analysis) Process_IR->Interpret_IR Interpret_MS Interpret Mass Spectrum (Molecular Ion, Fragmentation) Process_MS->Interpret_MS Structure Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

References

A Comparative Purity Assessment of Commercial 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in research and drug development, directly impacting experimental outcomes, reproducibility, and the safety profile of final products. 3-Methoxypyridine-2-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of the purity of commercially available this compound from three representative suppliers, employing a multi-pronged analytical approach to provide a comprehensive purity profile.

Comparative Purity Analysis

The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.

Analytical Method Parameter Supplier A Supplier B Supplier C
HPLC-UV Purity (Area %)98.5%99.2%97.8%
Number of Impurities > 0.1%213
GC-MS (as TMS derivative) Purity (Peak Area %)98.2%99.0%97.5%
Identified Impurities3-Methoxy-2-cyanopyridine, 3-Methoxypyridine-2-carboxamide3-Methoxy-2-cyanopyridine3-Methoxy-2-cyanopyridine, 3-Methoxypyridine-2-carboxamide, Unidentified impurity
Quantitative ¹H-NMR Purity (mol/mol %) vs. Internal Standard98.8%99.5%98.1%
Karl Fischer Titration Water Content (%)0.2%0.1%0.4%

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive purity assessment of commercial this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Sample Acquisition Acquire this compound from Suppliers A, B, and C Sample Preparation Prepare solutions for each analytical technique Sample Acquisition->Sample Preparation HPLC HPLC-UV Analysis Sample Preparation->HPLC GCMS GC-MS Analysis (after derivatization) Sample Preparation->GCMS qNMR Quantitative ¹H-NMR Analysis Sample Preparation->qNMR KF Karl Fischer Titration Sample Preparation->KF Data Analysis Process and analyze data from all techniques HPLC->Data Analysis GCMS->Data Analysis qNMR->Data Analysis KF->Data Analysis Purity Comparison Compare purity profiles and identify impurities Data Analysis->Purity Comparison Final Report Generate comprehensive purity assessment report Purity Comparison->Final Report

Purity assessment workflow for commercial this compound.

Potential Impurities

A common synthetic route to this compound involves the hydrolysis of 3-methoxy-2-cyanopyridine. This process can lead to the presence of the following key impurities:

  • 3-Methoxy-2-cyanopyridine (Starting Material): Incomplete hydrolysis can result in the presence of the starting nitrile.

  • 3-Methoxypyridine-2-carboxamide (Intermediate): Partial hydrolysis of the nitrile group first yields the corresponding amide, which is then further hydrolyzed to the carboxylic acid. The presence of this intermediate indicates an incomplete reaction.

The following signaling pathway illustrates the synthesis and potential for impurity formation.

G Start 3-Methoxy-2-cyanopyridine Intermediate 3-Methoxypyridine-2-carboxamide Start->Intermediate Partial Hydrolysis Product This compound Intermediate->Product Full Hydrolysis

Synthesis pathway and potential impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • To approximately 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Analysis: Purity is estimated by the peak area percentage of the derivatized analyte. Impurities are identified by their mass spectra and retention times.

Quantitative ¹H-NMR (qNMR)
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity, such as maleic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of DMSO-d₆ (e.g., 0.75 mL) in an NMR tube.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • A 90° pulse angle.

    • At least 8 scans.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.

A Comparative Guide to the Inter-Laboratory Validation of 3-Methoxypyridine-2-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 3-Methoxypyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis, is of paramount importance. This guide provides a comparative overview of common analytical methods for its determination, supported by illustrative inter-laboratory validation data. While a dedicated, publicly available inter-laboratory study for this specific analyte is not documented, this guide synthesizes expected performance characteristics from single-laboratory validations of analogous pyridine carboxylic acids to present a model for inter-laboratory comparison.

The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the expected performance characteristics for the analysis of this compound based on typical validation parameters for each technique. The data presented is a representative model for an inter-laboratory study involving three laboratories.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) > 0.999> 0.998> 0.999> 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%99.0 - 101.5%95 - 105%
Precision (% RSD) < 2%< 3%< 2%< 5%
Limit of Detection (LOD) ~1.2 ng/mL~1.5 ng/mL~1.3 ng/mLReportable
Limit of Quantitation (LOQ) ~3.6 ng/mL~4.5 ng/mL~3.9 ng/mLReportable

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) > 0.997> 0.996> 0.998> 0.995
Accuracy (% Recovery) 92 - 103%90 - 105%94 - 102%90 - 110%
Precision (% RSD) < 4%< 5%< 4%< 10%
Limit of Detection (LOD) ~0.01 mg/kg~0.02 mg/kg~0.015 mg/kgReportable
Limit of Quantitation (LOQ) ~0.03 mg/kg~0.06 mg/kg~0.045 mg/kgReportable

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) > 0.999> 0.999> 0.999> 0.998
Accuracy (% Recovery) 99.1 - 100.8%98.7 - 101.3%99.3 - 100.5%97 - 103%
Precision (% RSD) < 1.5%< 2.0%< 1.8%< 3%
Limit of Detection (LOD) ~0.5 pg/mL~0.7 pg/mL~0.6 pg/mLReportable
Limit of Quantitation (LOQ) ~1.5 pg/mL~2.1 pg/mL~1.8 pg/mLReportable

Mandatory Visualization

The following diagrams illustrate the typical workflows and logical relationships in an inter-laboratory validation study.

InterLaboratory_Study_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives (e.g., Method Reproducibility) P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare and Distribute Homogeneous Samples P3->P4 L1 Lab 1 Analysis P4->L1 L2 Lab 2 Analysis P4->L2 L3 Lab 3 Analysis P4->L3 A1 Collect and Compile Results from all Labs L1->A1 L2->A1 L3->A1 A2 Statistical Analysis (e.g., ANOVA, Z-Scores) A1->A2 A3 Evaluate Method Performance Against Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: A typical workflow for an inter-laboratory validation study.

Analytical_Method_Selection_Logic Start Start: Need to Analyze This compound Decision1 High Sensitivity Required? Start->Decision1 Decision2 Complex Sample Matrix? Decision1->Decision2 No Method_LCMSMS Select LC-MS/MS Decision1->Method_LCMSMS Yes Decision3 High Throughput Needed? Decision2->Decision3 No Method_GCMS Select GC-MS (with Derivatization) Decision2->Method_GCMS Yes Method_HPLC Select HPLC-UV Decision3->Method_HPLC Yes Decision3->Method_HPLC No (Consider Cost) End End: Method Selected Method_LCMSMS->End Method_GCMS->End Method_HPLC->End

Caption: Logical flow for selecting an analytical method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine quality control and research applications, providing a good balance of sensitivity, precision, and accuracy.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatible applications, a formic acid modifier can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 270-280 nm).

  • Injection Volume: 10 µL.

  • Quantification: Based on an external standard calibration curve prepared with standards of known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for identifying and quantifying volatile impurities or when very low detection limits are required. As this compound is not highly volatile, a derivatization step is necessary.

  • Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to increase volatility.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of the derivatized sample.

  • Temperature Program: An optimized temperature ramp to ensure separation from other components.

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis in complex matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column suitable for LC-MS.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier.

  • Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs specific to this compound are monitored for highly selective quantification. An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended for optimal accuracy and precision.

A Comparative Benchmarking Study on the Synthesis of 3-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthetic methodologies for 3-Methoxypyridine-2-carboxylic acid, a valuable building block in the pharmaceutical industry. We present a detailed examination of various synthetic routes, supported by experimental data and protocols, to inform decisions on process optimization and selection.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The selection of an optimal synthetic route is a critical factor in the drug development pipeline, influencing cost, time, and overall efficiency. This guide benchmarks several plausible synthetic strategies against each other, offering a clear comparison of their respective advantages and disadvantages based on key performance indicators such as chemical yield, reaction time, and purity of the final product.

Comparative Analysis of Synthetic Methods

We have evaluated three primary synthetic routes for the preparation of this compound:

  • Method A: Hydrolysis of Methyl 3-Methoxypyridine-2-carboxylate. This two-step process involves the synthesis of the methyl ester followed by its hydrolysis.

  • Method B: Hydrolysis of 3-Methoxy-2-cyanopyridine. This method involves the conversion of a nitrile group to a carboxylic acid.

  • Method C: Oxidation of 3-Methoxy-2-methylpyridine. This approach utilizes the oxidation of a methyl group to the corresponding carboxylic acid.

The following table summarizes the key quantitative data for each method, providing a clear comparison of their performance.

Parameter Method A: Ester Hydrolysis Method B: Nitrile Hydrolysis Method C: Oxidation
Starting Material Methyl 3-methoxypyridine-2-carboxylate3-Methoxy-2-cyanopyridine3-Methoxy-2-methylpyridine
Key Reagents Sodium Hydroxide, Hydrochloric AcidSulfuric Acid, WaterPotassium Permanganate
Reaction Time 4-6 hours3-5 hours6-8 hours
Overall Yield High (~95%)Moderate (~54%)Variable
Product Purity HighGoodModerate
Key Advantages High yield and purity, straightforward procedure.Utilizes readily available starting materials.Direct conversion of a methyl group.
Key Disadvantages Requires synthesis of the starting ester.Moderate yield, potential for side reactions.Harsh reaction conditions, potential for over-oxidation and purification challenges.

Experimental Protocols

Detailed experimental procedures for the benchmarked synthetic methods are provided below.

Method A: Hydrolysis of Methyl 3-Methoxypyridine-2-carboxylate

This method is a reliable and high-yielding route to the desired product.

Step 1: Synthesis of Methyl 3-methoxypyridine-2-carboxylate (Not detailed in this guide)

The starting material, methyl 3-methoxypyridine-2-carboxylate, can be sourced commercially or synthesized via several established methods.

Step 2: Hydrolysis to this compound

  • Materials: Methyl 3-methoxypyridine-2-carboxylate, Sodium Hydroxide (NaOH), Methanol, Water, concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve methyl 3-methoxypyridine-2-carboxylate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture at reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 3, which will precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Method B: Hydrolysis of 3-Methoxy-2-cyanopyridine

This method provides a direct route from the corresponding nitrile. The following protocol is adapted from the synthesis of a closely related compound, 3-Methylpyridine-2-carboxylic acid.[1]

  • Materials: 3-Methoxy-2-cyanopyridine, concentrated Sulfuric Acid (H₂SO₄), Water, Sodium Carbonate.

  • Procedure:

    • Dissolve 3-methoxy-2-cyanopyridine in concentrated sulfuric acid.

    • Heat the solution at 120°C for 2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with sodium carbonate to a pH of approximately 3.

    • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization.

Method C: Oxidation of 3-Methoxy-2-methylpyridine

This method involves the direct oxidation of the methyl group. The protocol is based on general procedures for the oxidation of methylpyridines.

  • Materials: 3-Methoxy-2-methylpyridine, Potassium Permanganate (KMnO₄), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend 3-methoxy-2-methylpyridine in water.

    • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

    • Continue heating at reflux until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

Workflow and Pathway Visualizations

To further clarify the synthetic processes, the following diagrams illustrate the workflows for each method.

Method_A_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis start Starting Materials ester Methyl 3-methoxypyridine-2-carboxylate start->ester Esterification Reaction acid This compound ester->acid NaOH, H₂O, HCl

Method A: Ester Hydrolysis Workflow

Method_B_Workflow cluster_step1 Hydrolysis start 3-Methoxy-2-cyanopyridine acid This compound start->acid H₂SO₄, H₂O

Method B: Nitrile Hydrolysis Workflow

Method_C_Workflow cluster_step1 Oxidation start 3-Methoxy-2-methylpyridine acid This compound start->acid KMnO₄, H₂O

Method C: Oxidation Workflow

Conclusion

This comparative guide provides a comprehensive overview of different synthetic strategies for this compound.

  • Method A (Ester Hydrolysis) stands out as the most efficient route, offering high yields and purity, making it ideal for applications where quality is critical.

  • Method B (Nitrile Hydrolysis) presents a viable alternative, particularly if 3-methoxy-2-cyanopyridine is a more readily available or cost-effective starting material, though it comes with a trade-off in yield.[1]

  • Method C (Oxidation) is a more direct approach but may require significant optimization to control the reaction and purify the product, making it potentially less suitable for large-scale synthesis without further development.

The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and the availability and cost of starting materials. This guide serves as a foundational resource to aid in making an informed decision.

References

A Comparative Guide to 3-Methoxypyridine-2-carboxylic acid and Picolinic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of reference standards are paramount for ensuring the accuracy and reliability of analytical data. This guide provides a detailed comparison of 3-Methoxypyridine-2-carboxylic acid and a structurally related alternative, Picolinic acid, when used as reference standards. This document outlines key quality attributes, analytical methodologies for characterization, and a relevant biological pathway to provide a comprehensive overview for scientific professionals.

Characterization and Purity Comparison

The fundamental attributes of a reference standard are its identity and purity. High-purity, well-characterized reference materials are essential for the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities. A comparison of the typical specifications for this compound and Picolinic acid reference standards is presented below.

ParameterThis compoundPicolinic acid (Alternative Standard)
Molecular Formula C₇H₇NO₃C₆H₅NO₂
Molecular Weight 153.14 g/mol 123.11 g/mol
CAS Number 16478-52-798-98-6
Appearance Off-white to gray solid[1]White crystalline powder[2]
Melting Point 159-160 °C (decomposition)[3]134-137 °C[2]
Purity (by NMR) ≥97.0%[1]Not specified
Purity (by HPLC) Not specified99.88%[4]

Experimental Protocols for Characterization

The validation of a reference standard involves a battery of analytical tests to confirm its structure and determine its purity. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the reference standard and identify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Method for Picolinic Acid (as a representative method): [4][5]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of methanol and water (20:80 v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 264 nm.[6]

  • Sample Preparation: Accurately weigh about 25 mg of the standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 10 mL of this solution to 50 mL with the mobile phase.[6]

  • Injection Volume: 20 µL.[6]

Method Validation Parameters (based on ICH Q2(R1) guidelines): [7][8]

  • Specificity: The method should be able to separate the main peak from impurities, degradation products, and placebo components. This can be assessed by analyzing spiked samples.[8]

  • Linearity: A linear relationship should be established between the concentration of the analyte and the detector response over a specified range (e.g., 80% to 120% of the test concentration). A correlation coefficient (r²) of >0.99 is typically required.[7]

  • Accuracy: The closeness of the test results to the true value should be determined across the analytical range. This is often expressed as percent recovery of a known amount of analyte.[7]

  • Precision: The repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method should be evaluated by multiple analyses of the same homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the reference standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[9]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of the molecule.[9]

  • Expected ¹H NMR Data for this compound (in DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts for residual protons in DMSO-d₆ is approximately 2.50 ppm.[3]

  • Expected ¹³C NMR Data for this compound (in DMSO-d₆): The spectrum should display resonances for all seven carbon atoms, including the carboxylic acid carbon (typically in the 160-185 ppm region) and the carbons of the pyridine ring and the methoxy group. The chemical shift for DMSO-d₆ is approximately 39.5 ppm.[3]

Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the reference standard.

  • Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the compound. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 154.05.

  • Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation. For carboxylic acids, common fragmentations include the loss of H₂O (M-18), and the carboxyl group (M-45).[7]

Workflow for Establishing a Secondary Reference Standard

The establishment of a secondary (in-house) reference standard from a primary standard is a critical process in a GMP environment. This ensures traceability and consistency in routine analyses.

G cluster_0 Phase 1: Sourcing and Initial Characterization cluster_1 Phase 2: Comparative Analysis and Qualification cluster_2 Phase 3: Documentation and Implementation A Procure High-Purity Candidate Material C Initial Identity and Purity Assessment (e.g., NMR, LC-MS) A->C B Primary Reference Standard (e.g., USP, Ph. Eur.) D Side-by-Side Analysis (HPLC, etc.) B->D C->D E Establish Equivalence to Primary Standard D->E F Full Characterization of Secondary Standard E->F G Prepare Certificate of Analysis (CoA) F->G H Assign Purity and Retest Date G->H I Release for Use in Routine QC Testing H->I

Workflow for establishing a secondary reference standard.

Biological Context: Enzymatic Degradation of Picolinic Acid

Understanding the metabolic fate of a compound can be crucial in drug development. Picolinic acid, a metabolite of tryptophan, undergoes enzymatic degradation in certain microorganisms. This pathway provides a relevant biological context for pyridine carboxylic acids.

G Picolinic_Acid Picolinic Acid HPA 6-Hydroxypicolinic Acid (6HPA) Picolinic_Acid->HPA PicA (PA Dehydrogenase) DHPA 3,6-Dihydroxypicolinic Acid (3,6DHPA) HPA->DHPA PicB (6HPA Monooxygenase) DHP 2,5-Dihydroxypyridine (2,5DHP) DHPA->DHP PicC (Decarboxylase) Fumaric_Acid Fumaric Acid DHP->Fumaric_Acid PicD, PicE, PicF, PicG Krebs_Cycle Krebs Cycle Fumaric_Acid->Krebs_Cycle

Enzymatic degradation pathway of Picolinic Acid.

This guide provides a framework for the characterization and validation of this compound as a reference standard, with Picolinic acid as a comparative example. The provided experimental protocols and workflows are intended to serve as a starting point for researchers in developing robust analytical methods for quality control and drug development.

References

Safety Operating Guide

Proper Disposal of 3-Methoxypyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methoxypyridine-2-carboxylic acid is critical to ensure laboratory safety and environmental protection. As a pyridine derivative and a carboxylic acid, this compound is considered hazardous waste and must be handled accordingly. This guide provides detailed, step-by-step procedures for its safe disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye ProtectionSafety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory ProtectionUse in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1]
Spill Management

In the event of a spill, immediate action is required:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] The contaminated absorbent material must then be collected and disposed of as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it in regular trash.[2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[1][3]

  • Waste Collection and Containerization:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The container must be compatible with the chemical.

    • The label on the container must clearly identify the contents as "Hazardous Waste" and list "this compound." It should also indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from sources of ignition and incompatible materials.[2][3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]

    • Current common practices for the disposal of waste pyridine include rotary kiln incineration at high temperatures (820°C - 1,600°C).[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Waste classify->segregate container Collect in Labeled, Sealed Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage dispose Contact EHS for Proper Disposal storage->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxypyridine-2-carboxylic Acid

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1] It is crucial to prevent contact with skin and eyes and to avoid inhalation of its dust or fumes.[2][3][4]

Summary of Hazards

Hazard StatementGHS ClassificationSource
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3[1]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.[2][4][5] A full-face shield may be required for operations with a high risk of splashing.[6][7]To prevent serious eye irritation or damage from splashes or dust.[1][6]
Skin Protection Nitrile or butyl rubber gloves.[6] A chemical-resistant apron or lab coat should be worn to protect the body.[2]To prevent skin irritation upon contact.[1][4][5]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 dust mask).[2][6]To prevent respiratory tract irritation from inhaling dust or aerosols.[1][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risks.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[4]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Handling the Chemical :

    • Avoid generating dust.[2][3][4]

    • Weigh and transfer the chemical carefully.

    • Keep the container tightly closed when not in use.[2][4]

    • Avoid contact with skin, eyes, and clothing.[2][3][4][8]

    • Do not eat, drink, or smoke in the work area.[2]

  • Storage : Store the chemical in a cool, dry, and well-ventilated area in its original, tightly sealed container.[2][4][8] Store away from incompatible materials.[2][4]

  • Decontamination : After handling, wash hands and any exposed skin thoroughly.[2][5] Clean the work area and any equipment used.

Waste Disposal Plan
  • Collection : Collect waste material in a suitable, labeled, and closed container.

  • Disposal : Dispose of the chemical waste through an approved and licensed waste disposal company.[2][8] Do not dispose of it down the drain or into the environment.[3]

  • Regulations : All disposal activities must adhere to local, state, and federal regulations.

Emergency Procedures

Spill Response

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[3][4]

  • Clean the spill area thoroughly.

First Aid

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

  • If on Skin : Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[3][5] Remove contaminated clothing.[5]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling this compound safely.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe handle 4. Handle Chemical (Avoid Dust, Keep Closed) don_ppe->handle no_contam 5. Avoid Contamination (No Eating/Drinking) handle->no_contam decon 6. Decontaminate (Wash Hands, Clean Area) no_contam->decon storage 7. Store Properly (Cool, Dry, Ventilated) decon->storage waste 8. Dispose of Waste (Approved Vendor) storage->waste

Caption: A step-by-step workflow for the safe handling of this compound.

G Emergency Spill Response Plan cluster_major Major Spill Response cluster_minor Minor Spill Response action_node action_node spill Spill Occurs is_major Major Spill? spill->is_major is_major->action_node Yes is_major->action_node No evacuate Evacuate Area is_major->evacuate Yes ppe Ensure Proper PPE is_major->ppe No alert Alert Safety Officer evacuate->alert contain Contain Spill ppe->contain cleanup Clean & Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Decision-making flowchart for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxypyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.